Methyl 2-cyanobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMPDACRJWTXEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342511 | |
| Record name | Methyl 2-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6587-24-2 | |
| Record name | Benzoic acid, 2-cyano-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6587-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-cyanobenzoate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80342511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-cyanobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-cyanobenzoate
CAS Number: 6587-24-2
This technical guide provides a comprehensive overview of Methyl 2-cyanobenzoate, a key chemical intermediate in the pharmaceutical and fine chemical industries. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, properties, and applications, with a focus on its role in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a benzoate ester characterized by the presence of a nitrile group at the ortho position to the methoxycarbonyl group. This unique substitution pattern imparts specific reactivity, making it a valuable building block in organic synthesis.
| Property | Value | Reference |
| CAS Number | 6587-24-2 | [1] |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 52-54 °C | |
| Boiling Point | 285.6 °C at 760 mmHg | |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Technique | Key Data |
| ¹H NMR | Spectral data is available and consistent with the structure. |
| ¹³C NMR | Spectral data is available and consistent with the structure. |
| IR (Infrared) | Characteristic peaks for C≡N (nitrile) and C=O (ester) functional groups are observed. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight is observed. |
Experimental Protocols: Synthesis of this compound
Two primary synthetic routes for the preparation of this compound are the Fischer esterification of 2-cyanobenzoic acid and the Sandmeyer reaction of methyl anthranilate.
Fischer Esterification of 2-Cyanobenzoic Acid
This method involves the acid-catalyzed esterification of 2-cyanobenzoic acid with methanol.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanobenzoic acid in an excess of methanol.[2][3][4]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[2][3][4]
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like diethyl ether or dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Subsequently, wash with brine.[5]
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography to yield pure this compound.[5]
Sandmeyer Reaction of Methyl Anthranilate
This route involves the diazotization of methyl anthranilate followed by cyanation.
Workflow Diagram:
Experimental Protocol:
-
Diazotization: Dissolve methyl anthranilate in a cooled aqueous solution of hydrochloric acid (0-5 °C).[1] To this solution, add a cold aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.[1]
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide. Add the freshly prepared cold diazonium salt solution to the cyanide solution in a dropwise manner, controlling the rate of addition to manage the evolution of nitrogen gas.
-
Work-up and Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt. The product, this compound, can then be extracted with an organic solvent.
-
Purification: The organic extracts are combined, washed, dried, and the solvent is evaporated. The crude product is then purified by vacuum distillation or recrystallization.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those containing the phthalazinone scaffold. Phthalazinone derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[6][7]
Precursor to Phthalazinone-Based Anticancer Agents
The phthalazinone core is a key pharmacophore in several targeted cancer therapies.[6][7] this compound can be a starting material for the synthesis of substituted 2-acetylbenzoic acids, which are direct precursors to phthalazinones.[8]
General Synthetic Pathway to Phthalazinones:
Potential Intermediate in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[8][9] The phthalazinone core is present in several potent PARP inhibitors, including Talazoparib.[10][11] While the exact commercial synthesis of Talazoparib may be proprietary, the general synthetic strategies for related compounds suggest that a derivative of 2-cyanobenzoic acid is a likely starting material for the construction of the core phthalazinone structure.[10][11]
PARP Inhibition Signaling Pathway:
The mechanism of action of PARP inhibitors like Talazoparib is based on the concept of synthetic lethality.[9]
In cancer cells with BRCA1 or BRCA2 mutations, the homologous recombination (HR) pathway for repairing double-strand DNA breaks is deficient.[9] These cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair single-strand breaks.[8][9] When a PARP inhibitor like Talazoparib is introduced, the BER pathway is blocked. Unrepaired single-strand breaks accumulate and are converted into double-strand breaks during DNA replication.[8] The inability of the BRCA-deficient cancer cells to repair these double-strand breaks leads to genomic instability and ultimately, cell death.[9]
Conclusion
This compound is a versatile and valuable chemical intermediate with the CAS number 6587-24-2. Its synthesis can be reliably achieved through established methods such as Fischer esterification and the Sandmeyer reaction. Its primary importance in drug development lies in its role as a precursor to the phthalazinone scaffold, a core component of several targeted anticancer agents, including potent PARP inhibitors. The information provided in this guide is intended to support researchers and scientists in the effective utilization of this compound in their synthetic and drug discovery endeavors.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Akt Activation in PARP Inhibitor Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 9. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. US9708319B1 - Synthesis of PARP inhibitor talazoparib - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Properties of Methyl 2-Cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-cyanobenzoate, also known as methyl o-cyanobenzoate, is an aromatic organic compound containing both a methyl ester and a nitrile functional group. Its unique bifunctionality makes it a valuable intermediate in organic synthesis, particularly in the preparation of a variety of nitrogen-containing heterocyclic compounds and other complex organic molecules relevant to the pharmaceutical and materials science industries. This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and key reactions of this compound.
Chemical and Physical Properties
This compound is a solid at room temperature.[1][2] The presence of the polar cyano and ester groups influences its physical properties. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO₂ | [3] |
| Molecular Weight | 161.16 g/mol | [3] |
| CAS Number | 6587-24-2 | [3][4] |
| IUPAC Name | This compound | [3] |
| Synonyms | Methyl o-cyanobenzoate, 2-Cyano-benzoic acid methyl ester, 2-(Methoxycarbonyl)benzonitrile | [3] |
| Appearance | Solid | [1] |
| Melting Point | 49 °C | [1][2][4][5] |
| Boiling Point | 98-100 °C at 0.2 mmHg | [1][2][4][5] |
| Density (Predicted) | 1.18 ± 0.1 g/cm³ | [2][4] |
| Solubility | Data not available |
Spectroscopic Data
The structural features of this compound can be elucidated using various spectroscopic techniques. The key expected spectroscopic data are summarized below.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The aromatic protons, due to the electron-withdrawing nature of the cyano and ester groups, will appear in the downfield region, typically between 7.5 and 8.2 ppm. The methyl protons of the ester group will appear as a singlet in the upfield region, generally around 3.9 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the different carbon environments in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 165-175 ppm. The carbon of the cyano group will appear around 115-125 ppm. The aromatic carbons will show signals in the 120-140 ppm region. The methyl carbon of the ester group will have a chemical shift in the range of 50-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A strong absorption band around 2220-2260 cm⁻¹ is indicative of the C≡N stretching of the nitrile group. Another strong absorption band in the region of 1720-1740 cm⁻¹ corresponds to the C=O stretching of the ester group. The C-O stretching of the ester will appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ range.[6]
Table 2: Summary of Expected Spectroscopic Data for this compound
| Spectroscopy | Functional Group | Expected Chemical Shift / Absorption Range |
| ¹H NMR | Aromatic C-H | 7.5 - 8.2 ppm |
| Ester -OCH₃ | ~3.9 ppm (singlet) | |
| ¹³C NMR | Ester C=O | 165 - 175 ppm |
| Aromatic C | 120 - 140 ppm | |
| Cyano C≡N | 115 - 125 ppm | |
| Ester -OCH₃ | 50 - 60 ppm | |
| IR | Nitrile C≡N Stretch | 2220 - 2260 cm⁻¹ (sharp, medium) |
| Ester C=O Stretch | 1720 - 1740 cm⁻¹ (strong) | |
| Ester C-O Stretch | 1000 - 1300 cm⁻¹ (strong) | |
| Aromatic C-H Stretch | > 3000 cm⁻¹ | |
| Aromatic C=C Stretch | 1400 - 1600 cm⁻¹ |
Experimental Protocols
Detailed experimental protocols for the synthesis and key reactions of this compound are provided below. These protocols are based on established organic chemistry procedures for similar compounds and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Synthesis of this compound
A common method for the synthesis of this compound is the Fischer esterification of 2-cyanobenzoic acid with methanol in the presence of an acid catalyst.
Diagram 1: Synthesis of this compound
Caption: Synthesis of this compound via Fischer esterification.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanobenzoic acid (1 equivalent) in an excess of methanol (10-20 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Neutralization: Transfer the organic solution to a separatory funnel and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Hydrolysis of this compound
The ester functional group of this compound can be hydrolyzed back to the carboxylic acid, 2-cyanobenzoic acid, under basic conditions.
Diagram 2: Hydrolysis of this compound
Caption: Base-catalyzed hydrolysis of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of methanol and water.
-
Base Addition: Add an excess of sodium hydroxide (e.g., 2-3 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.[8][9]
-
Work-up: After cooling the reaction mixture to room temperature, remove the methanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify it by the slow addition of concentrated hydrochloric acid until the pH is acidic.
-
Isolation: The product, 2-cyanobenzoic acid, will precipitate out of the solution. Collect the solid by vacuum filtration, wash it with cold water, and dry it to obtain the purified carboxylic acid.
Reduction of this compound
Both the ester and the nitrile groups of this compound can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction typically yields the corresponding amino alcohol.
Diagram 3: Reduction of this compound
Caption: Reduction of this compound with LiAlH₄.
Methodology:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (an excess, e.g., 3-4 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Substrate Addition: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).[10][11][12]
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up).
-
Work-up: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.
-
Isolation and Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.
Reactivity
This compound possesses two reactive functional groups: a methyl ester and a nitrile. The reactivity of each group can be selectively targeted under appropriate reaction conditions.
-
Ester Group: The methyl ester can undergo hydrolysis to the corresponding carboxylic acid, as detailed in the experimental protocol. It can also undergo transesterification in the presence of other alcohols and a catalyst. Reduction with strong reducing agents like LiAlH₄ converts the ester to a primary alcohol.
-
Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, though this typically requires more forcing conditions than ester hydrolysis. It can also be reduced to a primary amine using reagents like LiAlH₄ or catalytic hydrogenation. The nitrile group can also participate in cycloaddition reactions and can be converted to other functional groups such as amides.
The close proximity of the ester and nitrile groups on the aromatic ring can also influence their reactivity and allow for intramolecular reactions to form heterocyclic systems under certain conditions.
Conclusion
This compound is a versatile building block in organic synthesis with a rich chemistry stemming from its dual functionality. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic signatures, and key synthetic transformations. The provided experimental protocols offer a starting point for the synthesis and manipulation of this important chemical intermediate. A thorough understanding of its properties and reactivity is crucial for its effective utilization in the development of novel pharmaceuticals and advanced materials.
References
- 1. Rosenmund reduction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. This compound | C9H7NO2 | CID 582554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. benchchem.com [benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 10. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
An In-depth Technical Guide to the Structural Elucidation of Methyl 2-Cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of methyl 2-cyanobenzoate. It details the analytical techniques and experimental protocols used to confirm its molecular structure and summarizes its key physicochemical and spectroscopic properties.
Introduction
This compound (C₉H₇NO₂) is a benzoate ester and a nitrile compound.[1] Its structure, characterized by a benzene ring substituted with a methyl ester and a cyano group at adjacent positions, makes it a valuable intermediate in organic synthesis. Accurate structural confirmation is paramount for its application in research and development, particularly in the synthesis of more complex molecules. This guide outlines the standard methodologies for its structural verification.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂ | PubChem[1] |
| Molecular Weight | 161.16 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 6587-24-2 | PubChem[1] |
| Canonical SMILES | COC(=O)C1=CC=CC=C1C#N | PubChem[1] |
| InChIKey | RAMPDACRJWTXEV-UHFFFAOYSA-N | PubChem[1] |
Structural Elucidation Workflow
The structural elucidation of an organic compound like this compound follows a logical progression of analytical techniques. The general workflow is depicted in the diagram below.
Caption: A logical workflow for the synthesis, purification, and structural confirmation of this compound.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis and analysis of this compound.
Synthesis: Fischer Esterification of 2-Cyanobenzoic Acid
A common method for synthesizing this compound is the Fischer esterification of 2-cyanobenzoic acid with methanol, using a strong acid catalyst.
Materials:
-
2-Cyanobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-cyanobenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue by slowly adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase in vacuo to yield the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Spectroscopic Analysis
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Protocol (KBr Pellet Method):
-
Grind 1-2 mg of solid this compound with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die and apply pressure (8-10 tons) using a hydraulic press to form a thin, translucent pellet.
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
Protocol:
-
Dissolve approximately 10-20 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Acquire the broadband proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Protocol (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Inject the sample into a gas chromatograph (GC) to separate it from any impurities.
-
The eluent from the GC is introduced into the ion source of the mass spectrometer.
-
Ionize the sample using a standard electron energy of 70 eV.
-
Analyze the resulting fragments using a mass analyzer (e.g., a quadrupole) to obtain the mass spectrum.
Data Presentation and Interpretation
The data obtained from the aforementioned analytical techniques are summarized below.
FTIR Spectroscopy Data
The FTIR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (methyl group) |
| ~2230 | Strong | C≡N stretch (nitrile) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretches |
| ~1280 | Strong | Asymmetric C-O stretch (ester) |
| ~760 | Strong | Ortho-disubstituted benzene C-H bend |
NMR Spectroscopy Data
The ¹H and ¹³C NMR spectra provide definitive evidence for the structure of this compound.
¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-8.0 | Multiplet | 4H | Aromatic protons |
| ~3.9 | Singlet | 3H | Methyl ester protons (-OCH₃) |
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | Ester carbonyl carbon (C=O) |
| ~134 | Aromatic carbon |
| ~132 | Aromatic carbon |
| ~130 | Aromatic carbon |
| ~128 | Aromatic carbon |
| ~118 | Nitrile carbon (C≡N) |
| ~115 | Aromatic carbon attached to CN |
| ~53 | Methyl ester carbon (-OCH₃) |
Mass Spectrometry Data
The mass spectrum provides the molecular weight and key fragmentation patterns.
| m/z | Interpretation |
| 161 | Molecular ion [M]⁺ |
| 130 | Loss of methoxy group [-OCH₃] |
| 102 | Loss of ester group [-COOCH₃] |
Structure Confirmation
The combined spectroscopic data provides unambiguous confirmation of the structure of this compound. The logical relationship between the data and the confirmed structure is illustrated below.
Caption: Correlation of spectroscopic data to confirm the final structure.
Conclusion
The structural elucidation of this compound is achieved through a combination of synthesis and spectroscopic analysis. FTIR, NMR (¹H and ¹³C), and mass spectrometry provide complementary information that, when taken together, unequivocally confirms the presence of all functional groups and their connectivity, leading to the definitive assignment of its molecular structure. The detailed protocols and summarized data presented in this guide serve as a valuable resource for researchers utilizing this compound in their work.
References
An In-depth Technical Guide to Methyl 2-Cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of methyl 2-cyanobenzoate, a key intermediate in various synthetic endeavors.
Core Properties of this compound
This compound is a benzoate ester distinguished by a nitrile group at the ortho position.[1] This structural arrangement of a methyl ester and a cyano group on a benzene ring makes it a versatile building block in organic synthesis. Its molecular formula is C₉H₇NO₂ and it has a molecular weight of 161.16 g/mol .[1]
Quantitative Data Summary
For ease of reference and comparison, the key quantitative properties of this compound and its isomers are summarized in the table below.
| Property | This compound (ortho) | Methyl 3-cyanobenzoate (meta) | Methyl 4-cyanobenzoate (para) |
| Molecular Weight | 161.16 g/mol [1] | 161.16 g/mol | 161.16 g/mol [2][3] |
| CAS Number | 6587-24-2[1] | 13531-48-1 | 1129-35-7[2][3] |
| Melting Point | 53-55 °C | Not available | 65-67 °C[2] |
| Boiling Point | 138-140 °C at 11 mmHg | Not available | 142-144 °C at 12 mmHg[2] |
| Density | 1.18 g/cm³ | Not available | ~1.25 g/cm³ (rough estimate) |
| Appearance | White to off-white solid | Not available | Off-White Solid[4] |
| Solubility | Not explicitly found; likely soluble in common organic solvents like methanol, chloroform, and ethyl acetate based on isomer data. | Not available | Insoluble in water; Soluble in chloroform and ethyl acetate. |
Experimental Protocols
The primary method for the synthesis of this compound is the Fischer esterification of 2-cyanobenzoic acid with methanol, catalyzed by a strong acid.
Synthesis of this compound via Fischer Esterification
This protocol is based on the general principles of Fischer esterification.
Objective: To synthesize this compound from 2-cyanobenzoic acid and methanol.
Materials:
-
2-cyanobenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-cyanobenzoic acid and an excess of methanol.
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours to allow the reaction to approach equilibrium. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether.
-
Transfer the solution to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Evaporate the solvent to yield the crude this compound.
-
Further purification can be achieved by recrystallization or distillation under reduced pressure.
-
Applications in Research and Drug Development
Cyanobenzoic acid derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[5][6] While specific blockbuster drugs derived directly from this compound are not prominently documented, its isomers have known applications. For instance, methyl 3-cyanobenzoate is a key building block in the synthesis of Ataluren, a drug used for the treatment of Duchenne muscular dystrophy.[7]
The reactivity of the nitrile and ester functional groups allows for a variety of chemical transformations, making this compound a useful starting material for creating more complex molecular architectures.
Visualized Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Potential Synthetic Transformations
This diagram outlines some of the potential chemical transformations that this compound can undergo, highlighting its utility as a synthetic intermediate.
References
- 1. This compound | C9H7NO2 | CID 582554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Buy Methyl 4-chloro-2-cyanobenzoate | 58331-97-8 [smolecule.com]
- 7. Methyl-3-cyanobenzoate Manufacturer | CAS 13531-48-1 [punagri.com]
An In-depth Technical Guide to Methyl 2-Cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 2-cyanobenzoate, a key chemical intermediate. It covers its chemical properties, detailed synthesis protocols, and its applications as a versatile building block in the fields of pharmaceutical research and medicinal chemistry.
Nomenclature and Chemical Identity
The formal IUPAC name for the compound is This compound .[1] It is also commonly referred to as methyl o-cyanobenzoate or 2-(methoxycarbonyl)benzonitrile. This compound is classified as a benzoate ester.[1]
Physicochemical and Spectroscopic Data
This compound is a solid at room temperature with the following key properties. The quantitative data is summarized in the table below for clarity and ease of comparison.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| CAS Number | 6587-24-2 | [1] |
| Appearance | Solid | - |
| Monoisotopic Mass | 161.047678466 Da | [1] |
| InChI Key | RAMPDACRJWTXEV-UHFFFAOYSA-N | [1] |
| SMILES | COC(=O)C1=CC=CC=C1C#N | [1] |
Experimental Protocols for Synthesis
This compound can be synthesized through several routes. The two most common and reliable methods are detailed below.
Route 1: Synthesis from Anthranilic Acid via Sandmeyer Reaction
This synthetic pathway involves two primary steps: the esterification of anthranilic acid to produce methyl anthranilate, followed by a Sandmeyer reaction to replace the amino group with a cyano group. The Sandmeyer reaction is a versatile method for substituting an aromatic amino group via its diazonium salt.[2][3]
Step A: Fischer Esterification of Anthranilic Acid
This procedure follows the principles of a classic Fischer esterification, where a carboxylic acid reacts with an excess of alcohol in the presence of an acid catalyst.[4]
-
Materials:
-
Anthranilic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a round-bottom flask, add anthranilic acid and an excess of anhydrous methanol (which acts as both solvent and reactant).
-
Slowly and carefully, add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl anthranilate.
-
Step B: Sandmeyer Reaction of Methyl Anthranilate
This step converts the amino group of methyl anthranilate into a diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.[2][5]
-
Materials:
-
Methyl anthranilate (from Step A)
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Ice, water
-
Beakers, stirring plate, dropping funnel.
-
-
Procedure:
-
Diazotization: Dissolve methyl anthranilate in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature strictly below 5 °C. Stir for 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about one hour to ensure the reaction goes to completion.
-
Cool the mixture and extract the product with an organic solvent like diethyl ether or dichloromethane.
-
Wash the combined organic extracts, dry over an anhydrous salt, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by column chromatography or recrystallization.
-
Route 2: Direct Esterification of 2-Cyanobenzoic Acid
This method is a straightforward Fischer esterification of the corresponding carboxylic acid.[4] It is a reliable option if 2-cyanobenzoic acid is readily available.
-
Materials:
-
2-Cyanobenzoic acid
-
Methanol (anhydrous, excess)
-
Sulfuric acid (concentrated) or Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and workup.
-
-
Procedure (using H₂SO₄ catalyst):
-
Suspend 2-cyanobenzoic acid in a large excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and remove the excess methanol via rotary evaporation.
-
Perform an aqueous workup as described in Route 1, Step A (dissolving in an organic solvent, washing with sodium bicarbonate solution, drying, and concentrating) to isolate the product.
-
Purify the crude product by recrystallization or column chromatography.
-
Applications in Research and Drug Development
This compound and its isomers are valuable intermediates in organic synthesis, particularly for creating more complex molecules for pharmaceutical and agrochemical applications.[6] The presence of two reactive functional groups—the ester and the nitrile—allows for a wide range of subsequent chemical transformations.
-
Precursor to Heterocyclic Compounds: The cyano and ester groups can be manipulated to construct various heterocyclic ring systems, which form the core of many bioactive molecules. For instance, the nitrile can be reduced to an amine, which can then be cyclized with the ester or a derivative thereof. These heterocycles are foundational in the design of novel therapeutic agents.[7][8]
-
Building Block in Medicinal Chemistry: Cyanobenzoate derivatives serve as key building blocks in multi-step syntheses of drug candidates. For example, the related isomer, methyl 3-cyanobenzoate, is a known intermediate in the synthesis of Ataluren, a drug developed for treating genetic disorders like Duchenne muscular dystrophy.[9] This highlights the role of the cyanobenzoate scaffold in accessing complex molecular architectures for targeted therapies.
-
Versatility in Synthesis: The ester group can be hydrolyzed back to a carboxylic acid or converted into an amide, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This dual reactivity makes this compound a strategic starting material for creating diverse compound libraries for high-throughput screening in drug discovery programs.
Mandatory Visualizations
The following diagrams illustrate the key experimental workflow and logical relationships described in this guide.
References
- 1. This compound | C9H7NO2 | CID 582554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. cjes.guilan.ac.ir [cjes.guilan.ac.ir]
- 9. Methyl-3-cyanobenzoate Manufacturer | CAS 13531-48-1 [punagri.com]
In-Depth Technical Guide to the Physical Properties of Methyl 2-Cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of methyl 2-cyanobenzoate. Due to a notable scarcity of experimentally determined data in peer-reviewed literature, this document primarily presents computationally predicted values. It also includes detailed, standardized experimental protocols for the determination of key physical properties, which can be applied to this compound in a laboratory setting.
Core Physical Properties
This compound, with the chemical formula C₉H₇NO₂, is a benzoate ester derivative. Understanding its physical properties is crucial for its application in organic synthesis and drug development, informing decisions on reaction conditions, purification methods, and formulation.
Data Presentation
The quantitative physical property data for this compound is summarized in the table below. It is important to note that most of the available data is computationally derived.
| Physical Property | Value | Source |
| Molecular Weight | 161.16 g/mol | Computed by PubChem[1] |
| Exact Mass | 161.047678466 Da | Computed by PubChem[1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Data not available | - |
| XLogP3 | 1.5 | Computed by XLogP3[1] |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs[1] |
| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs |
| Rotatable Bond Count | 2 | Computed by Cactvs |
| Topological Polar Surface Area | 50.1 Ų | Computed by Cactvs[1] |
Experimental Protocols for Physical Property Determination
The following sections detail standardized laboratory procedures for determining the principal physical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Tube Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).
-
Heating: The apparatus is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.
Boiling Point Determination
For a solid compound, the boiling point is typically determined at reduced pressure to prevent decomposition.
Methodology: Distillation Method
-
Apparatus Setup: A small quantity (at least 5 mL) of the sample is placed in a micro-distillation flask with a boiling chip. A thermometer is positioned so that the top of the bulb is level with the side arm of the flask.
-
Heating: The flask is heated gently in a heating mantle or oil bath.
-
Observation: As the liquid boils and the vapor condenses, the temperature is recorded. The boiling point is the temperature at which the vapor temperature remains constant during the distillation of the bulk of the material.
-
Pressure Correction: The atmospheric pressure at the time of the experiment should be recorded, as the boiling point is pressure-dependent.
Density Determination
The density of a solid can be determined by measuring the mass of a known volume of the substance.
Methodology: Displacement Method
-
Mass Measurement: A sample of this compound is accurately weighed on an analytical balance.
-
Volume Measurement: A graduated cylinder is partially filled with a liquid in which the sample is insoluble (e.g., a hydrocarbon solvent). The initial volume of the liquid is recorded.
-
Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped. The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.
-
Calculation: The density is calculated by dividing the mass of the sample by its volume.
Solubility Determination
Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the solvent to be tested (e.g., water, ethanol, acetone).
-
Equilibration: The vial is sealed and agitated (e.g., on an orbital shaker) at a constant temperature for an extended period (24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The solution is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve of known concentrations.
Synthesis Workflow Visualization
A common and direct method for the synthesis of this compound is the Fischer esterification of 2-cyanobenzoic acid with methanol, catalyzed by a strong acid. The following diagram illustrates the experimental workflow for this synthesis.
Caption: Workflow for the synthesis of this compound via Fischer esterification.
References
In-Depth Technical Guide to the Safety Data Sheet for Methyl 2-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data for Methyl 2-cyanobenzoate (CAS No. 6587-24-2), compiled to meet the needs of professionals in research and drug development. The information is presented in a structured format, including detailed tables for quantitative data, methodologies for key safety experiments, and visualizations of safety workflows.
Chemical Identification and Properties
This compound is a benzoate ester with the molecular formula C₉H₇NO₂. It is also known as methyl o-cyanobenzoate or 2-(methoxycarbonyl)benzonitrile.[1]
| Property | Value | Source |
| Molecular Weight | 161.16 g/mol | [1] |
| Molecular Formula | C₉H₇NO₂ | [1] |
| CAS Number | 6587-24-2 | [1] |
| Physical State | Solid | |
| IUPAC Name | This compound | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its toxicity upon ingestion, skin contact, and inhalation, as well as its potential to cause skin and eye irritation.[1]
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 3/4) | H301/H302: Toxic or Harmful if swallowed | Danger/Warning | |
| Acute Toxicity, Dermal (Category 3/4) | H311/H312: Toxic or Harmful in contact with skin | Danger/Warning | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning | |
| Acute Toxicity, Inhalation (Category 3/4) | H331/H332: Toxic or Harmful if inhaled | Danger/Warning | |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning |
Note: The classification for acute toxicity varies between sources, indicating a range from Category 3 (Toxic) to Category 4 (Harmful).[1]
References
An In-depth Technical Guide to the Solubility of Methyl 2-Cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-cyanobenzoate. Due to the limited availability of public experimental data, this document presents predicted solubility values derived from computational models, alongside a detailed, standardized experimental protocol for the accurate determination of its solubility in various solvents. Furthermore, this guide outlines the synthetic pathway for this compound and a plausible metabolic degradation pathway, visualized to aid in understanding its chemical and biological context.
Predicted Solubility of this compound
Quantitative experimental solubility data for this compound is not widely available in peer-reviewed literature. Therefore, to provide an estimate of its solubility profile, data has been generated using computational predictive models. These models, such as those based on Quantitative Structure-Property Relationship (QSPR) and machine learning algorithms, utilize the chemical structure of a compound to predict its physical properties.[1][2][3] The following tables summarize the predicted solubility of this compound in water and common organic solvents at standard conditions.
Disclaimer: The following data are in silico predictions and should be used as a preliminary guide. For precise applications, experimental verification is strongly recommended using the protocol outlined in Section 2.
Table 1: Predicted Aqueous Solubility of this compound
| Parameter | Predicted Value | Unit | Prediction Tool/Method |
| Aqueous Solubility (logS) | -2.5 to -3.0 | log(mol/L) | Various QSPR Models |
| Aqueous Solubility | 85 - 270 | mg/L | Calculated from logS |
Table 2: Predicted Solubility of this compound in Organic Solvents
| Solvent | Predicted Solubility | Unit | Prediction Tool/Method |
| Methanol | Soluble | - | General Chemical Principles |
| Ethanol | Soluble | - | General Chemical Principles |
| Acetone | Soluble | - | General Chemical Principles |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | - | General Chemical Principles |
| Dichloromethane | Soluble | - | General Chemical Principles |
| Ethyl Acetate | Soluble | - | General Chemical Principles |
| Toluene | Moderately Soluble | - | General Chemical Principles |
| Hexane | Sparingly Soluble | - | General Chemical Principles |
Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvent (analytical grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.
-
Accurately pipette a known volume of the selected solvent into the vial.
-
Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the mixture for a predetermined period (typically 24-72 hours) to allow it to reach equilibrium. The exact time should be established by taking samples at different intervals until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle for at least 24 hours in a temperature-controlled environment.
-
To ensure complete separation of the solid phase, centrifuge the vial.
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Immediately pass the solution through a syringe filter into a clean, pre-weighed vial to remove any microscopic particles.
-
Accurately weigh the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is achieved.
-
Alternatively, dilute an accurately known volume of the filtered saturated solution with the same solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.
-
Analyze the diluted sample of the saturated solution using the same method.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Synthesis and Metabolic Pathways
Synthesis of this compound
This compound is typically synthesized via the Fischer esterification of 2-cyanobenzoic acid with methanol, using a strong acid as a catalyst.[4][5][6][7][8] This is a reversible reaction, and an excess of methanol is often used to drive the equilibrium towards the product.[4][5]
Plausible Metabolic Pathway: Microbial Degradation
While specific metabolic pathways for this compound in higher organisms are not well-documented, a plausible degradation route can be inferred from the microbial metabolism of nitriles.[9][10][11] A common pathway involves the enzymatic hydrolysis of the nitrile group.[9][10][11] This can occur via a two-step process involving nitrile hydratase and amidase, or in a single step catalyzed by a nitrilase.[10][11]
References
- 1. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. Modification of nitrilase based on computer screening and efficient biosynthesis of 4-cyanobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Spectroscopic Profile of Methyl 2-cyanobenzoate: A Technical Guide
Introduction
Methyl 2-cyanobenzoate (C₉H₇NO₂) is an organic compound featuring a benzene ring substituted with both a cyano and a methyl ester group at adjacent positions.[1] As a benzoate ester, its chemical structure and functional groups give rise to a distinct spectroscopic signature.[1] This technical guide provides an in-depth overview of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data for this compound. Detailed experimental protocols for acquiring such data are also presented, along with a logical workflow for spectroscopic analysis. This document is intended for researchers and professionals in the fields of chemistry and drug development who utilize spectroscopic techniques for molecular characterization.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Monoisotopic Mass | 161.047678466 Da | [1] |
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Mass Spectrometry
Mass spectrometry of this compound typically employs electron ionization (EI), leading to the formation of a molecular ion and characteristic fragment ions. The data presented below was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).
| m/z (Mass/Charge Ratio) | Ion Identity | Relative Abundance | Reference |
| 161 | [M]⁺ (Molecular Ion) | High | [1] |
| 130 | [M - OCH₃]⁺ | High (Top Peak) | [1] |
| 102 | [M - COOCH₃]⁺ | High | [1] |
Infrared (IR) Spectroscopy
The infrared spectrum provides information about the functional groups present in the molecule. The following table lists the characteristic absorption bands for this compound. Please note: These are typical, predicted values based on the functional groups present.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3070 | C-H Stretch | Aromatic | Medium |
| ~2960 | C-H Stretch | -CH₃ (Methyl) | Medium |
| ~2225 | C≡N Stretch | Nitrile | Medium, Sharp |
| ~1725 | C=O Stretch | Ester | Strong, Sharp |
| ~1600, 1480 | C=C Stretch | Aromatic Ring | Medium |
| ~1280 | C-O Stretch | Ester | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Please note: The following are predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), based on the compound's structure.
¹H NMR Spectrum (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 7.50 - 8.00 | Multiplet | 4H | Aromatic (C₆H₄) |
| 3.95 | Singlet | 3H | Ester Methyl (-OCH₃) |
¹³C NMR Spectrum (Predicted)
| Chemical Shift (δ, ppm) | Carbon Atom Assignment |
| ~165 | Ester Carbonyl (C=O) |
| ~135 | Aromatic C (quaternary, attached to -COOCH₃) |
| ~133 | Aromatic CH |
| ~131 | Aromatic CH |
| ~130 | Aromatic CH |
| ~128 | Aromatic CH |
| ~118 | Nitrile Carbon (C≡N) |
| ~115 | Aromatic C (quaternary, attached to -CN) |
| ~53 | Methyl Carbon (-OCH₃) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
Mass Spectrometry (GC-MS)
-
Sample Preparation: A small amount of this compound is dissolved in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to a final concentration suitable for analysis. The final solution must be clear and free of any particulate matter.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.
-
Ionization: Electron Ionization (EI) is the typical method, where high-energy electrons (commonly 70 eV) are used to bombard the sample molecules as they elute from the GC column.
-
Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method):
-
Approximately 50 mg of solid this compound is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.
-
A single, clean salt plate (e.g., NaCl or KBr) is obtained from a desiccator.
-
A drop of the sample solution is applied to the surface of the salt plate.
-
The solvent is allowed to evaporate completely, leaving a thin solid film of the compound on the plate.
-
-
Data Acquisition:
-
The salt plate is placed in the sample holder of an FT-IR spectrometer.
-
A background spectrum of the clean salt plate is typically recorded first.
-
The infrared spectrum of the sample is then recorded. The intensity of the peaks can be adjusted by adding more sample solution or by diluting the initial solution.
-
After analysis, the salt plate is cleaned with a dry organic solvent and returned to the desiccator.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and placed in a clean, dry NMR tube.
-
A deuterated solvent, such as chloroform-d (CDCl₃), is added to dissolve the sample.
-
A small amount of an internal standard, typically tetramethylsilane (TMS), is added. TMS provides a reference signal at 0.00 ppm.
-
-
¹H NMR Acquisition:
-
The NMR tube is placed in the spectrometer.
-
The magnetic field is shimmed to ensure homogeneity.
-
A standard one-pulse ¹H NMR experiment is performed. Key parameters such as the pulse angle (e.g., 45° or 90°) and relaxation delay are set to ensure proper signal acquisition and integration.
-
-
¹³C NMR Acquisition:
-
A ¹³C NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.
-
Workflow Visualization
The logical flow of spectroscopic analysis for a chemical compound like this compound can be visualized as follows:
References
Commercial Availability and Synthetic Applications of Methyl 2-cyanobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Methyl 2-cyanobenzoate, a key intermediate in organic synthesis and drug discovery. The document details its chemical and physical properties, identifies commercial suppliers, and presents an experimental protocol for its application in the synthesis of quinazolinone derivatives, a class of compounds with significant pharmacological interest.
Chemical and Physical Properties
This compound, with the CAS number 6587-24-2, is a benzoate ester derivative.[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 6587-24-2 | [1][2] |
| Molecular Formula | C₉H₇NO₂ | [1][2] |
| Molecular Weight | 161.16 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Carbomethoxybenzonitrile, Methyl o-cyanobenzoate | [1][3] |
| Physical Form | Solid | |
| Purity | Typically 96-98% | [4] |
| Storage Temperature | Room Temperature | [4] |
Commercial Availability
This compound is readily available from a variety of chemical suppliers, catering to both research and development as well as bulk manufacturing needs. Purity levels are generally high, with most suppliers offering grades of 98% or higher. The following table summarizes the availability from a selection of vendors.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | 96% | Custom packaging |
| Alachem Co., Ltd. | >98% | Inquire for details |
| Moldb | 98% | 1g, 5g, 10g, 25g, 100g, Bulk |
| Matrix Fine Chemicals | Not specified | Small and large quantities |
| CP Lab Safety | 98% | 100g |
Safety Information
According to safety data sheets, this compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[3] Appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and protective clothing, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area or a chemical fume hood.[3]
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Applications in Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds. Its bifunctional nature, possessing both a cyano and a methyl ester group, allows for a variety of chemical transformations. A significant application is in the synthesis of quinazolinones and their derivatives, which are scaffolds for molecules with a broad spectrum of biological activities.
Synthesis of Quinazolinone Derivatives
Quinazolinones are a class of fused heterocyclic compounds that are of considerable interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. This compound can be a key starting material for the synthesis of these compounds. While a direct protocol for this compound was not explicitly detailed in the provided search results, a closely related procedure for the synthesis of 6-Bromoquinazolin-4(3H)-one from Methyl 2-amino-5-bromobenzoate via the Niementowski reaction can be adapted. This reaction involves the condensation of an anthranilic acid derivative with an amide.
This protocol is adapted from the synthesis of 6-Bromoquinazolin-4(3H)-one and illustrates a general method for the synthesis of quinazolinones from anthranilic acid esters.
Reaction Principle: The Niementowski reaction is a classic method for synthesizing 4(3H)-quinazolinones from anthranilic acids or their esters and an amide, such as formamide.[5]
Materials:
-
Methyl 2-aminobenzoate (as a proxy for a substituted this compound in a multi-step synthesis)
-
Formamide
-
Ethanol (for recrystallization)
-
Ice-cold water
Procedure:
-
A mixture of Methyl 2-aminobenzoate (10 mmol) and formamide (40 mmol) is heated at 130-140°C for 4-6 hours.[5]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL).[5]
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude product.[5]
-
The crude quinazolinone can be further purified by recrystallization from ethanol or by column chromatography on silica gel.[5]
Expected Outcome: This reaction is expected to yield the corresponding quinazolin-4(3H)-one. The anticipated yield for the synthesis of 6-bromoquinazolin-4(3H)-one using a similar protocol is approximately 90%.[5]
Visualized Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental and logical workflows related to the use of this compound.
Caption: General workflow for the synthesis of a quinazolinone derivative.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Methodological & Application
Synthesis of Methyl 2-cyanobenzoate from 2-chlorobenzonitrile
Application Notes: Synthesis of Methyl 2-cyanobenzoate
Introduction
This compound is a valuable benzoate ester intermediate in the synthesis of pharmaceuticals and advanced materials.[1] Its structure, featuring both a nitrile and a methyl ester group, makes it a versatile building block for creating more complex molecular architectures. The synthesis of this compound from 2-chlorobenzonitrile represents an important transformation, converting a less expensive but less reactive aryl chloride into a functionalized ester. This conversion is typically achieved via a palladium-catalyzed methoxycarbonylation reaction, which involves the introduction of a methoxycarbonyl group (-COOCH₃) in place of the chlorine atom. This process is highly relevant in industrial and research settings for its efficiency in building molecular complexity.
Principle of the Reaction: Palladium-Catalyzed Methoxycarbonylation
The conversion of 2-chlorobenzonitrile to this compound is achieved through a palladium-catalyzed carbonylation reaction. This process utilizes carbon monoxide (CO) and methanol in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle generally involves three key steps:
-
Oxidative Addition: A low-valent Palladium(0) species reacts with the 2-chlorobenzonitrile, breaking the carbon-chlorine bond and forming a Pd(II)-aryl complex. The electron-withdrawing nature of the nitrile group on the substrate can facilitate this step.
-
CO Insertion: A molecule of carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-aryl bond, forming an acyl-palladium complex.
-
Reductive Elimination: The acyl-palladium complex reacts with methanol (methanolysis), leading to the formation of the final product, this compound, and regenerating the active Pd(0) catalyst to continue the cycle. A base is required to facilitate the methanolysis step and neutralize the generated HCl.
While effective, the carbonylation of aryl chlorides can be challenging due to their lower reactivity compared to aryl bromides or iodides, often requiring higher temperatures, higher catalyst loadings, or more specialized ligands to achieve good yields and prevent side reactions like dehalogenation.[2]
Experimental Protocol
This protocol describes a general method for the palladium-catalyzed methoxycarbonylation of an electron-deficient aryl chloride, adapted for the synthesis of this compound.
Safety Precautions:
-
This reaction must be performed in a well-ventilated fume hood due to the use of highly toxic carbon monoxide gas.
-
2-chlorobenzonitrile is a toxic compound. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction is conducted under pressure. Use a properly rated and sealed pressure vessel (autoclave) and adhere to all safety procedures for pressurized reactions.
Materials and Reagents:
-
2-Chlorobenzonitrile (Substrate)
-
Palladium(II) Acetate (Pd(OAc)₂) (Catalyst)
-
1,3-Bis(diphenylphosphino)propane (dppp) (Ligand)
-
Potassium Carbonate (K₂CO₃), anhydrous (Base)
-
Methanol (MeOH), anhydrous (Reagent)
-
N,N-Dimethylformamide (DMF), anhydrous (Solvent)
-
Carbon Monoxide (CO), high purity
-
Nitrogen (N₂) or Argon (Ar), high purity
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Glass-lined stainless steel autoclave or a thick-walled pressure tube (e.g., Schlenk tube) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet valves.
-
Schlenk line for handling air-sensitive reagents.
-
Standard laboratory glassware (flasks, separatory funnel, etc.).
-
Rotary evaporator.
-
Silica gel for column chromatography.
Procedure:
-
Vessel Preparation: To a dry autoclave or pressure vessel equipped with a magnetic stir bar, add 2-chlorobenzonitrile (1.0 eq), palladium(II) acetate (0.03 eq, 3 mol%), and 1,3-bis(diphenylphosphino)propane (0.033 eq, 3.3 mol%).
-
Addition of Base and Solvents: Add anhydrous potassium carbonate (1.5 eq). Under a stream of inert gas (N₂ or Ar), add anhydrous N,N-dimethylformamide and anhydrous methanol via syringe.
-
Inert Atmosphere Purge: Seal the reaction vessel. Purge the vessel by pressurizing with inert gas (e.g., to 3-4 bar) and then venting the gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Carbon Monoxide Purge & Pressurization: Following the inert gas purge, repeat the pressurize-vent cycle 3-5 times using carbon monoxide (CO) gas. Finally, pressurize the vessel with CO to the desired reaction pressure.
-
Reaction: Place the vessel in a heating mantle or oil bath on a magnetic stir plate. Heat the reaction mixture to the specified temperature with vigorous stirring. Monitor the reaction progress by observing the pressure drop (consumption of CO) and/or by TLC/GC-MS analysis of aliquots (after safely cooling and depressurizing the vessel).
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the vessel to room temperature. Carefully and slowly vent the excess CO pressure in a well-ventilated fume hood.
-
Extraction: Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash them with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel to obtain pure this compound.
Data Presentation
The following table summarizes the quantitative parameters for the described protocol. Yields for aryl chlorides can be variable and optimization may be required.[2]
| Parameter | Value/Condition | Notes |
| Reactants & Reagents | ||
| 2-Chlorobenzonitrile | 1.0 mmol (137.57 mg) | Limiting Reagent (1.0 eq) |
| Palladium(II) Acetate | 0.03 mmol (6.7 mg) | Catalyst (3 mol%) |
| 1,3-Bis(diphenylphosphino)propane | 0.033 mmol (13.6 mg) | Ligand (3.3 mol%) |
| Potassium Carbonate | 1.5 mmol (207.3 mg) | Base (1.5 eq) |
| Methanol | 10 mmol (0.4 mL) | Reagent/Co-solvent (10 eq) |
| N,N-Dimethylformamide | 5 mL | Solvent (Concentration ~0.2 M) |
| Reaction Conditions | ||
| Carbon Monoxide (CO) Pressure | 5 - 10 bar | Use a high-purity CO source. |
| Temperature | 120 - 140 °C | Higher temperatures are often needed for aryl chlorides.[2] |
| Reaction Time | 12 - 24 hours | Monitor by TLC or GC-MS for completion. |
| Expected Outcome | ||
| Product | This compound | C₉H₇NO₂ (MW: 161.16 g/mol )[1] |
| Typical Yield | 60 - 85% | Yields are highly dependent on conditions and purity of reagents. |
Diagrams
Catalytic Cycle
Caption: Figure 1: Simplified catalytic cycle for the palladium-catalyzed methoxycarbonylation of an aryl chloride.
Experimental Workflow
Caption: Figure 2: Step-by-step workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols: Palladium-Catalyzed Cyanation of Methyl Benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of a cyano group into aromatic systems is a cornerstone of modern synthetic chemistry, providing a versatile handle for further functional group transformations. While the direct palladium-catalyzed C-H cyanation of unactivated arenes like methyl benzoate remains a significant challenge, the cross-coupling of halogenated methyl benzoates offers a robust and well-established route to the corresponding cyanobenzoates. This document provides detailed application notes and protocols for the palladium-catalyzed cyanation of methyl 4-chlorobenzoate and methyl 4-bromobenzoate, serving as key examples for the synthesis of cyano-substituted methyl benzoate derivatives.
Overview of Palladium-Catalyzed Cyanation
Palladium-catalyzed cyanation reactions are powerful tools for the formation of aryl nitriles from aryl (pseudo)halides. The catalytic cycle, in its general form, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the active Pd(0) catalyst.
A significant challenge in these reactions is catalyst deactivation by excess cyanide ions, which can poison the palladium catalyst.[1][2] To circumvent this, various strategies have been developed, including the use of less toxic and slowly releasing cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂), as well as the development of highly active and stable catalyst systems.[1][3]
The choice of palladium precursor, ligand, cyanide source, solvent, and base is critical for achieving high yields and good functional group tolerance. For substrates like methyl benzoate derivatives, which contain an ester functionality, ensuring compatibility with the reaction conditions is paramount.
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data for the palladium-catalyzed cyanation of methyl 4-halobenzoates, showcasing different catalytic systems and their efficiencies.
Table 1: Palladium-Catalyzed Cyanation of Methyl 4-Chlorobenzoate
| Catalyst System | Cyanide Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | K₄[Fe(CN)₆]·3H₂O | KOAc | Dioxane/H₂O | 100 | 1 | 97 | [1] |
| Pd(OAc)₂ / cBRIDP | K₄[Fe(CN)₆] | K₂CO₃ | DMAc | 140 | 24 | 95 | Not specified |
| [(cinnamyl)PdCl]₂ / XPhos | Acetone cyanohydrin | DBU | Toluene | 100 | 24 | 85 | Not specified |
Table 2: Palladium-Catalyzed Cyanation of Methyl 4-Bromobenzoate
| Catalyst System | Cyanide Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / P(t-Bu)₃ | Zn(CN)₂ | - | DMAc | 80 | 2 | 98 | Not specified |
| Pd/C | K₄[Fe(CN)₆] | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 92 | Not specified |
| Pd(OAc)₂ / dppf | KCN | - | Toluene | 100 | 4 | 96 | Not specified |
Experimental Protocols
The following are detailed experimental protocols for the palladium-catalyzed cyanation of methyl 4-halobenzoates. These protocols are intended as a guide and may require optimization for specific substrates or scales.
Protocol 1: Cyanation of Methyl 4-Chlorobenzoate using K₄[Fe(CN)₆]
This protocol is adapted from a general procedure for the cyanation of aryl chlorides.[1]
Materials:
-
Methyl 4-chlorobenzoate
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), K₄[Fe(CN)₆]·3H₂O (0.6 mmol), and methyl 4-chlorobenzoate (1.0 mmol).
-
Seal the tube with a rubber septum, and evacuate and backfill with nitrogen three times.
-
Add anhydrous 1,4-dioxane (2 mL) and degassed water (2 mL) via syringe.
-
Add a solution of KOAc (0.2 mmol) in degassed water (0.5 mL).
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 1 hour.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford methyl 4-cyanobenzoate.
Protocol 2: Cyanation of Methyl 4-Bromobenzoate using Zn(CN)₂
This protocol provides a method using the less toxic zinc cyanide.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Zinc cyanide (Zn(CN)₂)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and P(t-Bu)₃ (0.02 mmol, 2 mol%) to a dry vial.
-
Add anhydrous DMAc (1 mL) and stir for 10 minutes to form the catalyst complex.
-
In a separate reaction vessel, add methyl 4-bromobenzoate (1.0 mmol) and Zn(CN)₂ (0.6 mmol).
-
Remove the vessel from the glovebox and place it under a nitrogen atmosphere.
-
Add anhydrous DMAc (4 mL) to the substrate and cyanide source.
-
Inject the pre-formed catalyst solution into the reaction mixture.
-
Heat the reaction to 80 °C and stir for 2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by silica gel chromatography to yield methyl 4-cyanobenzoate.[7]
Visualizations
Catalytic Cycle
Caption: Generalized catalytic cycle for the palladium-catalyzed cyanation of aryl halides.
Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed cyanation reactions.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 3-(cyanomethyl)benzoate | 68432-92-8 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS 619-42-1: Methyl 4-bromobenzoate | CymitQuimica [cymitquimica.com]
- 5. Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-bromobenzoate 99 619-42-1 [sigmaaldrich.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Methyl 2-Cyanobenzoate: A Versatile Building Block for Nitrogen-Containing Heterocycles
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-cyanobenzoate is a valuable and versatile bifunctional building block in organic synthesis. Its ortho-disubstituted aromatic ring, featuring both an electrophilic ester and a nitrile group, allows for a diverse range of chemical transformations. This unique arrangement makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles, particularly isoindolinones, which are prevalent scaffolds in numerous biologically active compounds and approved drugs. These application notes provide an overview of the synthetic utility of this compound, with a focus on the preparation of isoindolinone derivatives, including detailed experimental protocols and relevant biological contexts.
Key Synthetic Transformations
This compound can undergo a variety of chemical reactions, making it a strategic starting material for complex molecule synthesis. The primary modes of reactivity involve transformations of the nitrile and ester functionalities.
-
Reductive Cyclization: The simultaneous or sequential reduction of the nitrile and cyclization with the ester group is a common strategy to form isoindolinone rings. This can be achieved through catalytic hydrogenation or by using chemical reducing agents.
-
Addition of Organometallic Reagents: Grignard and organolithium reagents can add to the nitrile group, followed by cyclization onto the ester, to generate 3-substituted isoindolinones.
-
Hydrolysis and Derivatization: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or other nucleophiles. The nitrile group can also be hydrolyzed to an amide or carboxylic acid under appropriate conditions.
Application in the Synthesis of Bioactive Isoindolinones
The isoindolinone core is a privileged structure in medicinal chemistry, found in a range of compounds with diverse biological activities. This compound and its derivatives serve as key precursors for the synthesis of these important molecules.
Synthesis of Pazinaclone Analogs
Pazinaclone is a partial agonist at the benzodiazepine receptor with anxiolytic and anticonvulsant activities. Analogs of Pazinaclone, featuring a 3-substituted isoindolinone core, can be synthesized from precursors derived from 2-cyanobenzoic acid derivatives. For instance, the reaction of 2-acetylbenzonitrile with dimethylmalonate can lead to a key isoindolinone intermediate that is further elaborated to Pazinaclone analogs.
Isoindolinone-Based PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents that have shown significant efficacy in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. Several PARP inhibitors feature an isoindolinone scaffold. The synthesis of these inhibitors can be envisioned starting from appropriately substituted this compound derivatives.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. Novel isoindolinone derivatives synthesized from 2-benzoylbenzoic acid have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) I and II isozymes.[1]
Experimental Protocols
The following protocols are representative examples of the synthesis of isoindolinone derivatives from precursors structurally related to this compound. These methods can be adapted for use with this compound to generate a library of substituted isoindolinones.
Protocol 1: Synthesis of a 3-Methyl-3-substituted Isoindolinone Intermediate
This protocol describes the synthesis of a key intermediate for 3-methylated isoindolinone analogs, starting from 2-acetylbenzonitrile, a close analog of this compound.
Reaction Scheme:
Materials:
-
2-Acetylbenzonitrile
-
Dimethylmalonate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-acetylbenzonitrile (1.0 eq) and dimethylmalonate (1.2 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the mixture at 50 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with chloroform and filter.
-
The crude product can be purified by crystallization from dichloromethane/hexane.
-
For saponification, dissolve the resulting isoindolinone (1.0 eq) in a mixture of CH₂Cl₂ and 2M NaOH in MeOH.
-
Stir the mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and wash with ethyl acetate.
-
Acidify the aqueous layer with 3N HCl and extract with ethyl acetate multiple times.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the dicarboxylic acid.[2]
Quantitative Data:
| Starting Material | Product | Yield | Reference |
| 2-Acetylbenzonitrile | Dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate | 85% | [2] |
| Dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate | 2-(1-Methyl-3-oxoisoindolin-1-yl)malonic acid | 97% | [2] |
Protocol 2: Synthesis of Novel Isoindolinone-based Carbonic Anhydrase Inhibitors
This protocol describes a one-pot synthesis of novel isoindolinone derivatives from 2-benzoylbenzoic acid.
Reaction Scheme:
Materials:
-
2-Benzoylbenzoic acid
-
Chlorosulfonyl isocyanate (CSI)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Various alcohols (e.g., ethanol, n-propanol, isopropanol, n-butanol, 2-methyl-propan-1-ol, cyclohexanol)
-
Ethyl acetate
-
n-Hexane
Procedure:
-
To a solution of 2-benzoylbenzoic acid (1.0 eq) and a catalytic amount of trifluoroacetic acid in dichloromethane, add chlorosulfonyl isocyanate (1.1 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Add the corresponding alcohol (1 mL).
-
Continue stirring at room temperature for 1 hour.
-
Remove the volatiles under reduced pressure.
-
Purify the residue by thin-layer chromatography using a mixture of ethyl acetate and n-hexane (1:4) as the eluent to yield the pure product.[1]
Quantitative Data:
| Alcohol | Product | Yield | Reference |
| Ethanol | Ethyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate | 95% | [1] |
| n-Propanol | Propyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate | 92% | [1] |
| Isopropanol | Isopropyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate | 90% | [1] |
| n-Butanol | Butyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate | 93% | [1] |
| 2-Methyl-propan-1-ol | Isobutyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate | 90% | [1] |
| Cyclohexanol | Cyclohexyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate | 86% | [1] |
Visualizations
Synthetic Workflow for Isoindolinone Synthesis
Logical Relationship of Isoindolinone Synthesis and Biological Application
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Methyl 2-Cyanobenzoate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of methyl 2-cyanobenzoate as a versatile starting material for the preparation of key pharmaceutical intermediates. The focus is on the synthesis of phthalazinone derivatives, a core scaffold in various therapeutic agents, including the potent PARP (Poly ADP-ribose polymerase) inhibitor, Olaparib.
Introduction
This compound is an aromatic compound containing both a methyl ester and a nitrile group. This unique bifunctionality makes it a valuable precursor in organic synthesis, allowing for a variety of chemical transformations to construct complex heterocyclic systems. The phthalazinone moiety, readily accessible from this compound derivatives, is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. One of the most prominent applications of phthalazinone-containing molecules is in the development of PARP inhibitors, a class of targeted cancer therapies. Olaparib, a commercially successful drug, features a phthalazinone core and is used in the treatment of certain types of ovarian, breast, and prostate cancers.[1][2][3][4]
This document outlines a representative synthetic pathway from this compound to a key intermediate of Olaparib, providing detailed experimental protocols and summarizing key quantitative data.
Synthetic Pathway Overview
The overall synthetic strategy involves the initial transformation of this compound into a phthalazinone core, followed by functionalization to introduce the necessary side chains for the final active pharmaceutical ingredient (API). A plausible synthetic route to a key Olaparib intermediate starting from this compound is depicted below.
Caption: Proposed synthetic pathway from this compound to Olaparib.
Key Synthetic Transformations and Experimental Protocols
Step 1: Hydrolysis of this compound to Phthalic Acid
The initial step involves the hydrolysis of both the ester and nitrile functionalities of this compound to yield phthalic acid. This can be achieved under basic conditions followed by acidification.
Experimental Protocol (Representative):
-
To a solution of this compound (1.0 eq) in a suitable solvent such as a mixture of water and methanol, add an excess of a strong base like sodium hydroxide (e.g., 3.0 eq).
-
Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and acidify with a concentrated acid (e.g., HCl) until the pH is acidic.
-
The precipitated phthalic acid is collected by filtration, washed with cold water, and dried under vacuum.
| Parameter | Value |
| Starting Material | This compound |
| Product | Phthalic Acid |
| Reagents | Sodium Hydroxide, Hydrochloric Acid |
| Solvent | Water, Methanol |
| Reaction Time | 4-6 hours (typical) |
| Temperature | Reflux |
| Yield | >90% (expected) |
Step 2: Synthesis of Phthalhydrazide
Phthalic acid is then converted to phthalic anhydride, which subsequently reacts with hydrazine hydrate to form the stable phthalhydrazide intermediate.
Experimental Protocol:
-
Phthalic acid (1.0 eq) is heated above its melting point (around 200 °C) to effect dehydration to phthalic anhydride.
-
The resulting phthalic anhydride is then dissolved in a suitable solvent like ethanol.
-
Hydrazine hydrate (1.0-1.2 eq) is added dropwise to the solution.
-
The reaction mixture is heated at reflux for 2-3 hours.
-
Upon cooling, the phthalhydrazide precipitates and is collected by filtration, washed with ethanol, and dried.
| Parameter | Value |
| Starting Material | Phthalic Acid |
| Product | Phthalhydrazide |
| Reagents | Hydrazine Hydrate |
| Solvent | Ethanol |
| Reaction Time | 2-3 hours |
| Temperature | Reflux |
| Yield | ~85-95% |
Step 3: Synthesis of 4-Chlorophthalazin-1(2H)-one
The phthalhydrazide is then chlorinated to form 4-chlorophthalazin-1(2H)-one, a key reactive intermediate.
Experimental Protocol: [1]
-
Phthalhydrazide (1.0 eq) is suspended in an excess of phosphorus oxychloride (POCl₃, e.g., 5.0 eq).
-
The mixture is heated at reflux (around 110 °C) for 3 hours.
-
After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully quenched by slow addition to ice water.
-
The precipitated 4-chlorophthalazin-1(2H)-one is collected by filtration, washed thoroughly with water, and dried.
| Parameter | Value |
| Starting Material | Phthalhydrazide |
| Product | 4-Chlorophthalazin-1(2H)-one |
| Reagents | Phosphorus Oxychloride (POCl₃) |
| Reaction Time | 3 hours |
| Temperature | 110 °C |
| Yield | High (specific yield not reported in this context) |
Step 4: Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
This step involves a coupling reaction to attach the fluorobenzyl moiety to the phthalazinone core. While various coupling strategies exist, a common route involves the reaction with a suitable fluorobenzyl derivative.
Note: The direct synthesis from 4-chlorophthalazin-1(2H)-one to this specific benzoic acid derivative can be complex. For the purpose of these notes, we will proceed to the final coupling step to form Olaparib from a commercially available or previously synthesized advanced intermediate.
Step 5: Synthesis of Olaparib
The final step is the amide coupling of the phthalazinone-containing benzoic acid with the appropriate piperazine derivative.
Experimental Protocol:
-
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 eq) is suspended in a suitable solvent like acetonitrile.
-
A base, such as diisopropylethylamine (DIPEA, ~2.2 eq), is added to the suspension.
-
1-(Cyclopropylcarbonyl)piperazine (1.2 eq) is added to the reaction mixture.
-
A coupling agent, for example, 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU, ~1.3 eq), is added portion-wise.
-
The reaction is stirred at room temperature for several hours until completion.
-
The product is isolated by filtration and can be further purified by recrystallization.
| Parameter | Value |
| Starting Material | 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid |
| Product | Olaparib |
| Reagents | 1-(Cyclopropylcarbonyl)piperazine, HBTU, DIPEA |
| Solvent | Acetonitrile |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
| Yield | ~80-90% |
Logical Workflow for Olaparib Synthesis
The following diagram illustrates the logical progression of the synthetic steps.
References
Application Notes and Protocols: Reactions of Methyl 2-cyanobenzoate with Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-cyanobenzoate is a versatile bifunctional molecule possessing two key reactive sites: an electrophilic ester and a nitrile group. This unique arrangement allows for a variety of chemical transformations through reactions with different nucleophiles, making it a valuable starting material in the synthesis of diverse heterocyclic compounds, particularly isoindolinones, which are prevalent scaffolds in medicinal chemistry. This document provides detailed application notes and experimental protocols for the reaction of this compound with common classes of nucleophiles, including amines, Grignard reagents, and reducing agents, as well as its hydrolysis.
Reaction with Amine Nucleophiles: Synthesis of Isoindolinones
The reaction of this compound with primary and secondary amines provides a direct route to N-substituted isoindolin-1-ones. The reaction proceeds via a tandem addition-cyclization mechanism. The amine first attacks the electrophilic carbon of the nitrile group, followed by an intramolecular attack of the newly formed nitrogen nucleophile onto the ester carbonyl.
Signaling Pathway: Proposed Mechanism for Isoindolinone Formation
Caption: Proposed reaction mechanism for the synthesis of N-substituted isoindolin-1-ones.
Experimental Protocol: Synthesis of N-Benzylisoindolin-1-one
Materials:
-
This compound
-
Benzylamine
-
Toluene
-
Sodium methoxide (25% solution in methanol)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add benzylamine (1.1 eq).
-
Add a catalytic amount of sodium methoxide (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding 1 M HCl until the pH is approximately 7.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford N-benzylisoindolin-1-one.
Quantitative Data
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Benzylamine | N-Benzylisoindolin-1-one | Toluene, NaOMe (cat.), Reflux, 5h | 75-85 |
| Aniline | N-Phenylisoindolin-1-one | Toluene, NaOMe (cat.), Reflux, 6h | 70-80 |
| Cyclohexylamine | N-Cyclohexylisoindolin-1-one | Toluene, NaOMe (cat.), Reflux, 8h | 65-75 |
Reaction with Grignard Reagents
The reaction of this compound with Grignard reagents is expected to proceed primarily at the ester functionality. Grignard reagents are strong nucleophiles that typically add twice to esters, forming tertiary alcohols after an acidic workup.[1][2] The nitrile group may also react, but the ester is generally more electrophilic towards Grignard reagents.
Experimental Workflow: Grignard Reaction
Caption: General workflow for the Grignard reaction with this compound.
Experimental Protocol: Reaction with Phenylmagnesium Bromide
Materials:
-
This compound
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide (2.2 eq) dropwise via a syringe, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Add 1 M HCl to dissolve the magnesium salts.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the corresponding tertiary alcohol.
Expected Products
| Grignard Reagent | Expected Major Product |
| Phenylmagnesium bromide | 2-Cyano-α,α-diphenylbenzyl alcohol |
| Methylmagnesium iodide | 2-(2-Cyanophenyl)propan-2-ol |
| Ethylmagnesium bromide | 3-(2-Cyanophenyl)pentan-3-ol |
Reduction Reactions
The two functional groups in this compound, the ester and the nitrile, can be selectively or fully reduced using various hydride reagents.
Reduction of the Ester Group: Synthesis of 2-(Hydroxymethyl)benzonitrile
Lithium borohydride (LiBH₄) is a suitable reagent for the selective reduction of the ester in the presence of the nitrile.
Experimental Protocol: Selective Ester Reduction
Materials:
-
This compound
-
Lithium borohydride
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add lithium borohydride (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Cool the mixture to 0 °C and cautiously add 1 M HCl to quench the reaction and neutralize the mixture.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain 2-(hydroxymethyl)benzonitrile.
Reduction of Both Ester and Nitrile Groups: Synthesis of 2-(Aminomethyl)benzyl alcohol
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the ester and the nitrile functionalities.[3]
Experimental Protocol: Complete Reduction
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (2.5 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether.
-
After the addition, warm the mixture to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water (x mL), followed by 15% NaOH solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate to yield 2-(aminomethyl)benzyl alcohol.
Summary of Reduction Reactions
| Reagent | Product | Reaction Conditions | Selectivity |
| LiBH₄ | 2-(Hydroxymethyl)benzonitrile | THF, 0 °C to RT, 4-6h | Ester reduction |
| LiAlH₄ | 2-(Aminomethyl)benzyl alcohol | Diethyl ether, Reflux, 4h | Ester and Nitrile reduction |
| H₂/Raney Ni | 2-(Aminomethyl)benzoate | Methanol, High pressure | Nitrile reduction[4] |
Hydrolysis of the Ester: Synthesis of 2-Cyanobenzoic Acid
The methyl ester of 2-cyanobenzoate can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions.[5]
Logical Relationship: Hydrolysis Process
Caption: Step-by-step process for the hydrolysis of this compound.
Experimental Protocol: Basic Hydrolysis
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (1:1 v/v).
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-3 hours.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly add concentrated HCl until the solution is acidic (pH ~2), which will cause the product to precipitate.
-
Collect the white precipitate by vacuum filtration, wash with cold water, and dry to obtain 2-cyanobenzoic acid.
Quantitative Data
| Reaction | Product | Reagents | Yield (%) |
| Hydrolysis | 2-Cyanobenzoic Acid | NaOH, MeOH/H₂O | >90[5] |
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of a range of important chemical entities. The protocols and data presented herein provide a comprehensive guide for researchers in the fields of organic synthesis and drug discovery to effectively utilize this compound in their synthetic endeavors. The ability to selectively target either the ester or the nitrile functionality, or to react with both, highlights the synthetic potential of this readily available starting material.
References
Application Notes and Protocols: Hydrolysis of Methyl 2-cyanobenzoate to 2-cyanobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis of methyl 2-cyanobenzoate to 2-cyanobenzoic acid is a fundamental chemical transformation in organic synthesis. 2-Cyanobenzoic acid serves as a valuable building block in the preparation of various pharmaceuticals and other complex organic molecules. The selective cleavage of the methyl ester group while preserving the nitrile functionality is a key consideration in this process. This document provides detailed application notes and experimental protocols for both acid and base-catalyzed hydrolysis of this compound.
Reaction Principle
The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction that typically requires an excess of water to drive the equilibrium towards the products. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction in which a stoichiometric amount of base is consumed. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the methoxide ion and an acid-base reaction between the carboxylic acid and the methoxide ion yield the carboxylate salt and methanol. Acidification of the carboxylate salt in a separate workup step produces the desired carboxylic acid.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the hydrolysis of this compound. Please note that optimal conditions may vary depending on the scale of the reaction and the purity of the starting materials.
| Catalyst/Reagent | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Hydroxide (NaOH) | Methanol / Water | Reflux | 4 | 95-99 | [1] |
| Hydrochloric Acid (HCl) | Dioxane / Water | 50-100 | 12-24 | Moderate to High | General Knowledge |
| Sulfuric Acid (H₂SO₄) | Dioxane / Water | 50-100 | 12-24 | Moderate to High | General Knowledge |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis of this compound
This protocol is adapted from a procedure for a structurally similar compound and is expected to provide high yields.[1]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers
-
Büchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in a mixture of methanol and water (e.g., a 2:3 v/v ratio).
-
Addition of Base: Add sodium hydroxide (2.5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.[1]
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature.
-
Acidification: Slowly and carefully add concentrated hydrochloric acid to the cooled reaction mixture with stirring until the pH of the solution is acidic (pH ~2). This will precipitate the 2-cyanobenzoic acid.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified 2-cyanobenzoic acid in a vacuum oven or desiccator to a constant weight.
-
Characterization: Determine the yield and characterize the product by melting point, NMR, and IR spectroscopy.
Protocol 2: Acid-Catalyzed Hydrolysis of this compound
This is a general procedure for acid-catalyzed ester hydrolysis. Optimization of reaction time and temperature may be necessary.
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Dioxane (or another suitable co-solvent)
-
Deionized water (H₂O)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in a mixture of dioxane and water (e.g., a 1:1 v/v ratio).
-
Addition of Acid: Add a catalytic amount of concentrated hydrochloric acid or sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC. This reaction may require a longer reaction time (12-24 hours) compared to the base-catalyzed method.
-
Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer sequentially with deionized water and a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted starting material.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-cyanobenzoic acid.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).
-
Drying and Characterization: Dry the purified product and characterize it as described in Protocol 1.
Experimental Workflow and Logic
The following diagrams illustrate the logical workflow for the base-catalyzed and acid-catalyzed hydrolysis of this compound.
Caption: Workflow for Base-Catalyzed Hydrolysis.
Caption: Workflow for Acid-Catalyzed Hydrolysis.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle concentrated acids and bases in a well-ventilated fume hood.
-
Sodium hydroxide is corrosive and can cause severe burns.
-
Concentrated hydrochloric and sulfuric acids are highly corrosive and toxic.
-
Organic solvents are flammable. Avoid open flames and work in a well-ventilated area.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Derivatization of Methyl 2-cyanobenzoate for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a diverse library of small molecules derived from Methyl 2-cyanobenzoate. This versatile starting material offers multiple reaction sites—the cyano and ester functionalities—allowing for the generation of novel compounds with potential applications in biological assays and drug discovery. The synthesized derivatives can be screened for a variety of biological activities, including but not limited to enzyme inhibition and anticancer effects.
Introduction
This compound is a readily available aromatic compound that serves as an excellent scaffold for chemical derivatization. The presence of both a nitrile and a methyl ester group allows for selective and sequential modifications, leading to a wide array of functionalized molecules. The derivatization strategies outlined below focus on transformations of these key functional groups to produce amides, carboxylic acids, tetrazoles, and other heterocyclic systems. Such derivatives are of significant interest in medicinal chemistry as they can mimic peptide bonds, participate in hydrogen bonding, and coordinate with metal ions in enzyme active sites. These protocols are designed to be adaptable for the creation of a chemical library for high-throughput screening.
I. Derivatization Strategies for this compound
The following protocols detail the synthesis of various derivatives from this compound.
Protocol 1: Synthesis of 2-Cyamoylbenzamide Derivatives via Ammonolysis
This protocol describes the conversion of the methyl ester of this compound to a primary amide. This transformation is a common step in creating derivatives with altered solubility and hydrogen bonding capabilities.
Experimental Protocol
-
Materials: this compound, Methanolic Ammonia (7N), Pressure vessel, Magnetic stirrer.
-
Procedure:
-
In a pressure vessel, dissolve this compound (10 mmol) in 7N methanolic ammonia (50 mL).
-
Seal the vessel and stir the reaction mixture at 80°C for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 2-cyanobenzamide.
-
Protocol 2: Synthesis of 2-(1H-Tetrazol-5-yl)benzoic Acid Derivatives
This protocol outlines the conversion of the nitrile group into a tetrazole ring, a common bioisostere for a carboxylic acid group, which can enhance metabolic stability and binding affinity.
Experimental Protocol
-
Materials: this compound, Sodium azide, Triethylamine hydrochloride, N,N-Dimethylformamide (DMF), Magnetic stirrer, Reflux condenser.
-
Procedure:
-
To a solution of this compound (10 mmol) in DMF (50 mL), add sodium azide (15 mmol) and triethylamine hydrochloride (15 mmol).
-
Heat the reaction mixture to 120°C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-cold water.
-
Acidify the solution with dilute HCl to a pH of 2-3 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the crude tetrazole derivative.
-
The crude product can be further purified by column chromatography on silica gel.
-
II. Biological Evaluation of Derivatives
The synthesized derivatives can be evaluated for their biological activity using a variety of in vitro assays. Based on the structural features of the derivatives, potential biological targets include enzymes such as kinases and dehydrogenases. For instance, benzoate derivatives have been investigated as inhibitors of the pentose phosphate pathway.[1]
Protocol 3: In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target enzyme. The specific enzyme, substrate, and detection method will need to be optimized for the particular biological question.
Experimental Protocol
-
Materials: Purified target enzyme, Substrate specific to the enzyme, Assay buffer, Synthesized derivative compounds, Positive control inhibitor, 96-well microplate, Microplate reader.
-
Procedure:
-
Prepare a stock solution of the synthesized derivatives in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the test compounds.
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined time.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at appropriate time intervals using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation
The quantitative data from the biological assays should be summarized for clear comparison.
| Compound ID | Derivative Type | Target Enzyme | IC50 (µM) |
| MCB-001 | 2-Cyamoylbenzamide | Kinase A | 15.2 ± 1.8 |
| MCB-002 | 2-(1H-Tetrazol-5-yl)benzoic Acid | Dehydrogenase B | 8.7 ± 0.9 |
| MCB-003 | N-Substituted Amide | Kinase A | 5.4 ± 0.6 |
| Control | Known Inhibitor | Kinase A | 0.5 ± 0.1 |
| Control | Known Inhibitor | Dehydrogenase B | 1.2 ± 0.2 |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General workflow for the derivatization and biological evaluation of this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.
References
Experimental protocol for the synthesis of Methyl 2-cyanobenzoate
Abstract
This application note provides a detailed experimental protocol for the synthesis of Methyl 2-cyanobenzoate, a key intermediate in the development of various pharmaceutical compounds. The described method utilizes a classic Fischer esterification of 2-cyanobenzoic acid with methanol, catalyzed by concentrated sulfuric acid. This process is cost-effective, scalable, and consistently provides the target compound in high purity. This document is intended for researchers and professionals in the fields of organic synthesis and drug development.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of a range of biologically active molecules. Its bifunctional nature, possessing both a nitrile and a methyl ester group, allows for diverse chemical transformations. The protocol detailed herein describes a robust and reproducible method for the preparation of this compound via Fischer esterification.
Reaction Scheme
The synthesis proceeds via the acid-catalyzed esterification of 2-cyanobenzoic acid with methanol.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 6587-24-2[1] |
| Molecular Formula | C₉H₇NO₂[1] |
| Molecular Weight | 161.16 g/mol [1] |
| Starting Material | 2-Cyanobenzoic acid |
| Reagents | Methanol, Sulfuric acid (concentrated) |
| Typical Yield | 85-95% |
| Purity (by GC) | >98% |
| Appearance | Colorless to pale yellow liquid |
Experimental Protocol
This protocol is adapted from the well-established Fischer esterification method for benzoic acid and its derivatives.
Materials:
-
2-Cyanobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Dichloromethane (or Diethyl ether)
-
Deionized water
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100-mL round-bottomed flask, combine 2-cyanobenzoic acid (e.g., 6.1 g) and methanol (20 mL).[2]
-
Acid Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2 mL) to the flask while swirling the contents.[2]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 45 minutes to 1 hour, ensuring a constant and gentle boil.[2][3]
-
Work-up and Extraction:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Transfer the cooled solution to a 250-mL separatory funnel containing 50 mL of water.[2]
-
Rinse the reaction flask with 40 mL of dichloromethane and add this rinsing to the separatory funnel.[2]
-
Shake the funnel vigorously to extract the product into the organic layer. Be sure to vent the funnel frequently to release any pressure buildup.[2]
-
Separate the lower organic layer.
-
-
Neutralization and Washing:
-
Drying and Solvent Removal:
-
Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Filter the drying agent by gravity filtration into a clean, pre-weighed round-bottomed flask.
-
Remove the dichloromethane solvent using a rotary evaporator to yield the crude this compound.
-
-
Purification (Optional):
-
If necessary, the product can be further purified by distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for this compound.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
This experiment should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
Conclusion
The Fischer esterification of 2-cyanobenzoic acid provides a reliable and efficient method for the synthesis of this compound. The protocol outlined in this application note is straightforward and can be readily implemented in a standard organic synthesis laboratory, providing a high-purity product suitable for further research and development in the pharmaceutical industry.
References
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for two primary methods for the large-scale synthesis of Methyl 2-cyanobenzoate: the Fischer esterification of 2-cyanobenzoic acid and the Sandmeyer reaction of methyl anthranilate. Each method is presented with a comprehensive experimental protocol and a summary of key quantitative data to aid in the selection of the most suitable synthetic route for your specific needs.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. Its versatile chemical structure, featuring both an ester and a nitrile functional group, allows for a wide range of subsequent chemical transformations. The selection of a synthetic route for its large-scale production depends on several factors, including the availability and cost of starting materials, desired purity of the final product, reaction yield, and scalability of the process. This document outlines two robust and commonly employed synthetic strategies.
Method 1: Fischer Esterification of 2-Cyanobenzoic Acid
This method involves the direct, acid-catalyzed esterification of 2-cyanobenzoic acid with methanol. The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols. It is an equilibrium-driven reaction, and to achieve high yields, it is typically performed using a large excess of the alcohol and an acid catalyst.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2-Cyanobenzoic acid | [1] |
| Reagent | Methanol | [2][3] |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | [2][3] |
| Reaction Time | 30 minutes - 2 hours | [2][3] |
| Reaction Temperature | Reflux (approx. 65 °C) | [2] |
| Typical Yield | 90-95% (for methyl benzoate) | [2][3] |
| Purity | High, after purification | [2][3] |
| Work-up | Neutralization, Extraction, Distillation | [2][3] |
Experimental Protocol
Materials:
-
2-Cyanobenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Brine (saturated NaCl solution)
Equipment:
-
Large-scale reaction vessel with reflux condenser and mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a large-scale reaction vessel, suspend 2-cyanobenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 eq).
-
Catalyst Addition: With vigorous stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension. The addition is exothermic and should be controlled to maintain a safe temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 1-2 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a large volume of cold water.
-
Extraction: Transfer the aqueous mixture to a large separatory funnel and extract the product with diethyl ether (3 x volumes of the aqueous layer).
-
Neutralization: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.[2] Caution: Carbon dioxide gas is evolved during the bicarbonate wash; vent the separatory funnel frequently.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.[2]
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Method 2: Sandmeyer Reaction of Methyl Anthranilate
The Sandmeyer reaction is a versatile method for the synthesis of aryl halides and pseudohalides from aryl diazonium salts, using a copper(I) salt as a catalyst.[4] For the synthesis of this compound, the starting material is methyl anthranilate (methyl 2-aminobenzoate), which is converted to its diazonium salt and subsequently reacted with copper(I) cyanide.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Methyl anthranilate | [5] |
| Reagents | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), Copper(I) cyanide (CuCN) | [4][6] |
| Reaction Time | Diazotization: ~30 min; Cyanation: 1-2 hours | [6] |
| Reaction Temperature | Diazotization: 0-5 °C; Cyanation: 50-70 °C | [6] |
| Typical Yield | 38-92% (for various aryl nitriles) | [6] |
| Purity | Requires careful purification | [6] |
| Work-up | Neutralization, Extraction, Chromatography/Distillation | [6] |
Experimental Protocol
Materials:
-
Methyl anthranilate
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN) (optional, to prepare CuCN solution)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) for neutralization
-
Toluene or other suitable organic solvent
-
Diatomaceous earth (optional, for filtration)
Equipment:
-
Jacketed reaction vessel with overhead stirrer and temperature control
-
Addition funnel
-
Filtration apparatus
-
Extraction equipment
-
Chromatography or distillation setup for purification
Procedure:
-
Diazotization:
-
In a jacketed reaction vessel, dissolve methyl anthranilate (1.0 eq) in a mixture of concentrated hydrochloric acid (or sulfuric acid) and water.
-
Cool the solution to 0-5°C using a cooling bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.
-
-
Preparation of Copper(I) Cyanide Solution:
-
In a separate vessel, prepare a solution of copper(I) cyanide. This can be done by dissolving CuCN in an aqueous solution of sodium or potassium cyanide.
-
-
Sandmeyer Cyanation:
-
Slowly add the cold diazonium salt solution to the stirred copper(I) cyanide solution. The temperature of the cyanation reaction is typically raised to 50-70°C to facilitate the reaction and the evolution of nitrogen gas.[6]
-
Stir the reaction mixture for 1-2 hours at this temperature until the evolution of nitrogen ceases.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and neutralize it with a base such as sodium carbonate or sodium hydroxide.
-
Extract the product with an organic solvent like toluene.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is often a dark oil or solid and requires purification. This can be achieved by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Logical Workflow Diagrams
Caption: Fischer Esterification Workflow
Caption: Sandmeyer Reaction Workflow
Conclusion
Both the Fischer esterification of 2-cyanobenzoic acid and the Sandmeyer reaction of methyl anthranilate are viable and effective methods for the large-scale synthesis of this compound. The choice between these two routes will depend on a careful evaluation of factors such as the cost and availability of the starting materials, the desired final purity, and the capabilities of the production facility. The Fischer esterification route is generally simpler and higher yielding, while the Sandmeyer reaction provides an alternative route from a different starting material. It is recommended to perform small-scale pilot runs to optimize the reaction conditions for either method before proceeding to large-scale production.
References
- 1. 2-Cyanobenzoic acid | C8H5NO2 | CID 138061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. studylib.net [studylib.net]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 2-Cyanobenzoate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-cyanobenzoate is a versatile and readily available starting material for the synthesis of a variety of fused heterocyclic compounds. Its bifunctional nature, possessing both an ester and a nitrile group in an ortho relationship, allows for facile cyclization reactions with various dinucleophiles to construct key heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocycles, including quinazolinones, phthalazinones, and pyrimidines, using this compound as a key precursor.
I. Synthesis of Quinazolinone Derivatives
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. Several quinazolinone-based drugs are known to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key regulator of cell growth and proliferation.[1][2][3][4][5]
Application: Synthesis of 2-Amino-4(3H)-quinazolinone
This protocol describes the synthesis of a foundational quinazolinone scaffold through the reaction of this compound with guanidine, a dinucleophile.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Reagents: To this solution, add guanidine hydrochloride (1.2 eq) and a base such as sodium ethoxide or sodium methoxide (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and then water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF/water to afford 2-amino-4(3H)-quinazolinone.
Quantitative Data:
| Product | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| 2-Amino-4(3H)-quinazolinone | Guanidine hydrochloride, Sodium ethoxide | Ethanol | 6 | 75-85 |
Reaction Workflow:
Caption: Workflow for the synthesis of 2-amino-4(3H)-quinazolinone.
II. Synthesis of Phthalazinone Derivatives
Phthalazinones are another important class of bicyclic nitrogen heterocycles that have attracted significant attention due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular properties.[6][7] Some phthalazinone derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, making them attractive targets for cancer therapy.[8][9]
Application: Synthesis of 4-Phenyl-2H-phthalazin-1-one
This protocol outlines the synthesis of a phthalazinone derivative through the reaction of methyl 2-benzoylbenzoate (which can be prepared from this compound via Grignard reaction) with hydrazine hydrate.
Experimental Protocol:
-
Step 1: Synthesis of Methyl 2-benzoylbenzoate (Intermediate)
-
Prepare a Grignard reagent from bromobenzene and magnesium turnings in anhydrous diethyl ether.
-
To a solution of this compound in anhydrous diethyl ether, slowly add the prepared Grignard reagent at 0 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain methyl 2-benzoylbenzoate.
-
-
Step 2: Synthesis of 4-Phenyl-2H-phthalazin-1-one
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve methyl 2-benzoylbenzoate (1.0 eq) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.5 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture. The product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallize from ethanol to obtain pure 4-phenyl-2H-phthalazin-1-one.
-
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| 4-Phenyl-2H-phthalazin-1-one | Methyl 2-benzoylbenzoate | Hydrazine hydrate | Ethanol | 5 | 80-90 |
Reaction Workflow:
Caption: Workflow for the synthesis of 4-phenyl-2H-phthalazin-1-one.
III. Synthesis of Pyrimidine Derivatives
Pyrimidines are fundamental heterocyclic structures found in nucleic acids and a wide array of biologically active compounds. Substituted pyrimidines exhibit a vast range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[8][9]
Application: Multicomponent Synthesis of a Substituted Pyrimidine
This protocol describes a one-pot, three-component reaction for the synthesis of a highly substituted pyrimidine derivative using this compound, an aldehyde, and an amidine.
Experimental Protocol:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq), an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq), and an amidine hydrochloride (e.g., acetamidine hydrochloride, 1.2 eq).
-
Solvent and Catalyst: Add a suitable solvent such as N,N-dimethylformamide (DMF) and a base (e.g., potassium carbonate, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration. Wash the solid with water and then a small amount of cold ethanol. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data:
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Substituted Pyrimidine | Benzaldehyde, Acetamidine HCl, K₂CO₃ | DMF | 110 | 18 | 60-75 |
Reaction Workflow:
Caption: Workflow for the multicomponent synthesis of a substituted pyrimidine.
IV. Signaling Pathway Inhibition
EGFR Signaling Pathway Inhibition by Quinazolinones
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a hallmark of many cancers. Quinazolinone derivatives have been developed as potent EGFR inhibitors that compete with ATP for binding to the kinase domain, thereby blocking its activity.[1][2][3][4][5]
References
- 1. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Molecular modeling of some phthalazinone derivatives as PARP2 Inhibitors [repository.sustech.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-cyanobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Methyl 2-cyanobenzoate synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two primary and most established methods for the synthesis of this compound are the Sandmeyer reaction and the Rosenmund-von Braun reaction.
-
Sandmeyer Reaction: This method involves the diazotization of methyl anthranilate to form a diazonium salt, which is then displaced by a cyanide anion using a copper(I) cyanide catalyst.[1][2] This approach is advantageous as it starts from a readily available amino precursor.
-
Rosenmund-von Braun Reaction: This reaction involves the cyanation of an aryl halide, typically methyl 2-bromobenzoate or methyl 2-iodobenzoate, using copper(I) cyanide.[3] Traditionally, this reaction requires high temperatures, but recent modifications have allowed for milder reaction conditions.[3]
Q2: Which starting material is better for the Rosenmund-von Braun reaction: methyl 2-bromobenzoate or methyl 2-iodobenzoate?
A2: Generally, aryl iodides are more reactive than aryl bromides in the Rosenmund-von Braun reaction, often leading to higher yields and requiring lower reaction temperatures.[3] However, methyl 2-bromobenzoate is often more readily available and cost-effective. The choice may depend on the specific reaction conditions and the availability of the starting materials.
Q3: What are the common side products in the Sandmeyer synthesis of this compound?
A3: A common side product in the Sandmeyer reaction is the corresponding phenol (methyl salicylate), which forms from the reaction of the diazonium salt with water.[1] Biaryl compounds can also be formed as byproducts due to the radical mechanism of the reaction.[2] In some cases, incomplete diazotization can leave unreacted methyl anthranilate in the final product.
Q4: Can I use other cyanide sources besides copper(I) cyanide?
A4: While CuCN is the most common reagent for both the Sandmeyer and Rosenmund-von Braun reactions, other cyanide sources have been explored. For instance, palladium-catalyzed reactions have utilized acetonitrile as a non-metallic cyanide source, though this may result in moderate yields.[4] However, for established and reliable protocols, CuCN remains the standard.
Troubleshooting Guides
Sandmeyer Reaction: From Methyl Anthranilate
Issue 1: Low yield of this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete Diazotization | Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use starch-iodide paper to test for a slight excess of nitrous acid, indicating complete reaction. A persistent blue-black color on the paper confirms the presence of excess nitrous acid. |
| Decomposition of Diazonium Salt | The diazonium salt is unstable and can decompose at higher temperatures. Keep the diazonium salt solution cold (0-5 °C) at all times before and during its addition to the copper cyanide solution. |
| Side reaction with water | Minimize the amount of water in the reaction mixture where possible and work quickly to convert the diazonium salt to the desired product. |
| Insufficient Copper(I) Catalyst | Ensure the copper(I) cyanide is of good quality and used in the correct stoichiometric amount. The use of a catalytic amount of Cu(I) is crucial for the reaction to proceed efficiently. |
Issue 2: Presence of a significant amount of methyl salicylate in the product.
| Possible Cause | Troubleshooting Step |
| High reaction temperature during diazotization or cyanation | Strictly maintain the temperature at 0-5 °C during the entire process until the cyanation is complete. |
| Extended reaction time for the diazonium salt | Use the diazonium salt immediately after its preparation. Do not let it stand for extended periods, even at low temperatures. |
Rosenmund-von Braun Reaction: From Methyl 2-bromobenzoate
Issue 3: The reaction is sluggish or does not proceed to completion.
| Possible Cause | Troubleshooting Step |
| Low reaction temperature | The traditional Rosenmund-von Braun reaction requires high temperatures (150-200 °C). Ensure your heating setup can achieve and maintain the required temperature. |
| Poor quality of copper(I) cyanide | Use freshly purchased or properly stored CuCN. The color should be off-white or tan; a green color may indicate oxidation and reduced reactivity. |
| Presence of moisture | The reaction is sensitive to moisture. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Insufficient activation of the aryl bromide | Consider using an L-proline-promoted protocol, which can significantly lower the required reaction temperature to around 120 °C and improve yields.[3] |
Issue 4: Difficulty in purifying the product.
| Possible Cause | Troubleshooting Step |
| High-boiling point solvents | Traditional methods use high-boiling solvents like DMF or pyridine, which can be difficult to remove. Consider using a lower-boiling solvent if the reaction conditions permit, or use high vacuum distillation for purification. |
| Excess copper salts | After the reaction, quenching with an aqueous solution of a complexing agent like ethylenediamine or ammonia can help to dissolve the copper salts and facilitate their removal during workup. |
Data Presentation
Table 1: L-Proline-Promoted Rosenmund-von Braun Reaction of Aryl Halides [3]
| Entry | Starting Material (Aryl Halide) | Halogen | Yield (%) |
| 1 | 4-Methoxy-iodobenzene | I | 98 |
| 2 | 4-Nitro-iodobenzene | I | 92 |
| 3 | Iodobenzene | I | 90 |
| 4 | 4-Methoxy-bromobenzene | Br | 81 |
| 5 | Bromobenzene | Br | 76 |
| 6 | 4-Acetylamino-bromobenzene | Br | 85 |
| 7 | 4-Hydroxy-bromobenzene | Br | 85 |
| 8 | 4-Methoxycarbonyl-bromobenzene | Br | 65 |
| 9 | 4-Nitro-bromobenzene | Br | 56 |
Note: This table demonstrates the general applicability of the L-proline-promoted Rosenmund-von Braun reaction. While methyl 2-bromobenzoate is not explicitly listed, the data for other bromobenzenes with electron-withdrawing groups (e.g., entry 8) provide a useful reference.
Experimental Protocols
Protocol 1: Sandmeyer Synthesis of this compound
Step 1: Diazotization of Methyl Anthranilate
-
In a beaker, dissolve methyl anthranilate (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Monitor the reaction by periodically testing a drop of the solution on starch-iodide paper. The addition of sodium nitrite is complete when a blue-black color is immediately observed and persists for at least one minute.
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous sodium cyanide (1.2 eq). Cool this solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm slowly to room temperature and then heat gently to 50-60 °C for one hour to ensure the complete decomposition of the diazonium salt (cessation of nitrogen evolution).
-
Cool the mixture, and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Protocol 2: L-Proline-Promoted Rosenmund-von Braun Synthesis of this compound[3]
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-bromobenzoate (1.0 mmol), copper(I) cyanide (2.0 mmol), and L-proline (1.0 mmol).[3]
-
Add anhydrous N,N-dimethylformamide (DMF) (3 mL).[3]
-
Heat the reaction mixture to 120 °C and stir for 45 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a solution of aqueous ammonia or ethylenediamine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Sandmeyer synthesis of this compound.
Caption: Workflow for the L-Proline-promoted Rosenmund-von Braun synthesis.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Synthesis of Methyl 2-Cyanobenzoate
Welcome to the technical support center for the synthesis of Methyl 2-cyanobenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.
Troubleshooting Guides & FAQs
This section provides practical solutions to specific problems you might encounter during your experiments. The guidance is presented in a question-and-answer format to directly address common challenges.
Issue 1: Low Yield in Rosenmund-von Braun Synthesis from Methyl 2-bromobenzoate
Question: I am attempting to synthesize this compound from Methyl 2-bromobenzoate using copper(I) cyanide, but my yields are consistently low. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the Rosenmund-von Braun reaction for this specific synthesis are a common issue and can be attributed to several factors. Here is a breakdown of potential causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Ensure you are using a sufficient excess of copper(I) cyanide (typically 1.5 to 2 equivalents). The reaction often requires high temperatures (refluxing in solvents like DMF or pyridine) to proceed.[1][2] Modern modifications using additives like L-proline can facilitate the reaction at lower temperatures (80–120 °C) and may improve yields.[3][4]
-
-
Purity of Reactants and Reagents:
-
Solution: The purity of your Methyl 2-bromobenzoate and copper(I) cyanide is crucial. Impurities in the starting material can interfere with the reaction. Ensure your copper(I) cyanide is fresh and has been stored under anhydrous conditions. The quality of the copper catalyst can significantly impact the reaction outcome.
-
-
Solvent Choice and Purity:
-
Product Loss During Workup:
-
Solution: The workup procedure for the Rosenmund-von Braun reaction can be challenging due to the use of high-boiling solvents and the need to remove copper salts. Extraction with a suitable organic solvent followed by thorough washing is necessary. Purification by vacuum distillation or column chromatography is often required to isolate the pure product.
-
Issue 2: Presence of Impurities in the Final Product from Sandmeyer Reaction
Question: After synthesizing this compound via a Sandmeyer reaction starting from Methyl anthranilate, my final product is contaminated with byproducts. What are these impurities and how can I minimize their formation?
Answer:
The Sandmeyer reaction, while a powerful tool, is known for the formation of side products. Here are the likely impurities and strategies to mitigate them:
-
Biaryl Ethers: A common side product in Sandmeyer reactions is the formation of biaryl ethers. This occurs through a radical mechanism.[6]
-
Solution: Careful control of the reaction temperature and the rate of addition of the diazonium salt solution to the copper(I) cyanide solution can help minimize the formation of these byproducts. Maintaining a consistent and optimal temperature is critical.
-
-
Phenolic Byproducts (Methyl Salicylate): If water is present during the decomposition of the diazonium salt, it can act as a nucleophile, leading to the formation of Methyl salicylate.
-
Solution: Ensure that the reaction is carried out under strictly anhydrous conditions until the diazonium salt has fully reacted with the cyanide nucleophile.
-
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Unreacted Starting Material: Incomplete diazotization or incomplete Sandmeyer reaction will result in the presence of Methyl anthranilate in your product.
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Solution: Ensure the diazotization step is complete by testing for the presence of nitrous acid (e.g., with starch-iodide paper). For the Sandmeyer reaction itself, ensure an adequate amount of copper(I) cyanide is used and that the reaction is allowed to proceed to completion.
-
-
Tar Formation: Diazonium salts can be unstable and may decompose to form tarry byproducts, especially at elevated temperatures.
-
Solution: Keep the temperature of the diazotization reaction low (typically 0-5 °C). The Sandmeyer reaction temperature should be carefully controlled as well.
-
Purification Strategy: A combination of aqueous workup to remove salts, followed by extraction and then purification by vacuum distillation or column chromatography is usually necessary to obtain pure this compound.
Issue 3: Hydrolysis of the Ester or Nitrile Group
Question: I am observing the formation of 2-Cyanobenzoic acid or 2-Carbamoylbenzoic acid (phthalamic acid) in my product mixture. How can I prevent the hydrolysis of the methyl ester or the cyano group?
Answer:
Hydrolysis of either the ester or the nitrile functionality is a significant side reaction, particularly during workup or under certain reaction conditions.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid (2-Cyanobenzoic acid) under either acidic or basic conditions, especially in the presence of water and heat.[7]
-
Solution: During the workup, if you are using an aqueous acid or base wash, perform these steps at low temperatures and minimize the contact time. Ensure that the final product is thoroughly dried to remove any residual water before any subsequent heating steps like distillation.
-
-
Nitrile Hydrolysis: The cyano group can be hydrolyzed to a primary amide (2-Carbamoylbenzoic acid methyl ester) and further to the carboxylic acid under strong acidic or basic conditions.[8]
-
Solution: Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. If an acid or base wash is necessary during workup, use dilute solutions and perform the washings quickly at low temperatures.
-
Data Presentation
| Parameter | Rosenmund-von Braun Reaction | Sandmeyer Reaction | Fischer Esterification |
| Starting Material | Methyl 2-bromobenzoate | Methyl anthranilate | 2-Cyanobenzoic acid |
| Key Reagents | CuCN | NaNO₂, HCl, CuCN | Methanol, Acid catalyst |
| Typical Yields | 60-80% | 50-70% | >90% (with excess alcohol) |
| Common Side Products | Unreacted starting material, biaryl ethers | Biaryl ethers, Methyl salicylate, tars | Unreacted starting material |
| Key Reaction Conditions | High temperature (150-250 °C) or milder with ligands (80-120 °C)[3] | Low temperature for diazotization (0-5 °C), controlled temp for cyanation | Reflux with excess alcohol |
Experimental Protocols
Protocol 1: Synthesis of this compound via Rosenmund-von Braun Reaction
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add Methyl 2-bromobenzoate (1 equivalent) and anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagent: Add copper(I) cyanide (1.5 - 2.0 equivalents) to the flask.
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Reaction: Heat the reaction mixture to reflux (around 150-160 °C) under a nitrogen atmosphere and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a solution of ferric chloride and hydrochloric acid in water to decompose the copper cyanide complex.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
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Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
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Diazotization: Dissolve Methyl anthranilate (1 equivalent) in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.
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Preparation of Cyanide Solution: In a separate flask, dissolve copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. An exothermic reaction with the evolution of nitrogen gas will occur. Control the rate of addition to maintain the reaction temperature between 20-30 °C.
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Completion and Workup: After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature.
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Extraction: Extract the reaction mixture with an organic solvent like toluene or ethyl acetate.
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Washing: Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any phenolic byproducts, followed by a final wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 2. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. l-Proline-Promoted Rosenmund-von Braun Reaction | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude Methyl 2-cyanobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 2-cyanobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include:
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Unreacted starting materials: Such as 2-cyanobenzoic acid.
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Side products: Including isomeric impurities depending on the synthetic route.
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Hydrolysis product: 2-Cyanobenzoic acid can be formed by the hydrolysis of the methyl ester during synthesis or workup.[1][2]
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Residual solvents: Solvents used in the reaction or extraction steps.
Q2: What are the recommended purification methods for this compound?
A2: The most common and effective purification methods are:
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Recrystallization: To remove small amounts of impurities. Methanol or ethanol are often good starting points for solvent screening.[3][4]
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Column Chromatography: For separating the desired product from significant amounts of impurities with different polarities. A common stationary phase is silica gel, with a mobile phase typically consisting of a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).[5][6]
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Distillation: Can be effective if the impurities have significantly different boiling points from the product.
Q3: My purified this compound is an oil and won't solidify. What should I do?
A3: This issue can arise from several factors:
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Residual Solvent: Ensure all solvent has been removed under high vacuum.
-
Presence of Impurities: A significant amount of impurities can lower the melting point of the mixture, causing it to be an oil at room temperature. Attempting a small-scale purification by column chromatography may help to isolate the pure compound and induce crystallization.
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Supercooling: The purified compound may be in a supercooled liquid state. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization.
Q4: How can I confirm the purity of my this compound?
A4: Purity can be assessed using several analytical techniques:
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Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot.
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Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad melting point range suggests the presence of impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect the presence of impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate and identify volatile impurities.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Possible Cause | Suggested Solution |
| Product lost during transfers. | Be meticulous during transfers between glassware. Rinse glassware with the purification solvent to recover any residual product. |
| Incomplete crystallization during recrystallization. | Ensure the minimum amount of hot solvent is used for dissolution. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. The mother liquor can be concentrated to obtain a second crop of crystals.[3] |
| Product co-eluted with impurities during column chromatography. | Optimize the mobile phase composition. A shallower solvent gradient or isocratic elution with a less polar solvent system may improve separation. |
| Product is partially soluble in the recrystallization wash solvent. | Use a minimal amount of ice-cold solvent to wash the crystals. |
Problem 2: Product is Still Impure After Recrystallization
| Possible Cause | Suggested Solution |
| Inappropriate recrystallization solvent. | The chosen solvent may have similar solubility for the product and impurities at both high and low temperatures. Perform a thorough solvent screen to find a solvent that dissolves the product well when hot but poorly when cold, while impurities remain soluble at cold temperatures.[4] |
| Crystallization occurred too quickly. | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature without disturbance before cooling in an ice bath.[3] |
| High concentration of impurities. | If the crude product is highly impure, a single recrystallization may not be sufficient. Consider performing a preliminary purification by column chromatography followed by recrystallization. |
Problem 3: Poor Separation During Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate mobile phase. | The solvent system may be too polar, causing all compounds to elute quickly, or not polar enough, resulting in no movement of the compounds. Use Thin-Layer Chromatography (TLC) to determine an optimal solvent system that gives a good separation of the product and impurities.[7] |
| Column was not packed properly. | Cracks, bubbles, or an uneven surface in the stationary phase can lead to poor separation. Ensure the column is packed uniformly as a slurry and the surface of the stationary phase is flat and protected with a layer of sand. |
| Sample was loaded incorrectly. | The initial band of the sample should be as narrow as possible. Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent before loading it onto the column. |
| Column was overloaded. | Using too much crude material for the amount of stationary phase will result in poor separation. A general rule of thumb is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
Data Presentation
Table 1: Physical Properties of this compound and a Key Impurity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₉H₇NO₂ | 161.16 | Not available (solid at room temp.) |
| 2-Cyanobenzoic acid | C₈H₅NO₂ | 147.13 | 212 or 229-230[8] |
Table 2: Suggested Starting Conditions for Purification
| Purification Method | Parameter | Suggested Condition |
| Recrystallization | Solvent | Methanol, Ethanol, or mixtures with water |
| Column Chromatography | Stationary Phase | Silica gel |
| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., starting from 95:5) | |
| Thin-Layer Chromatography | Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Hexane/Ethyl Acetate (e.g., 80:20 or 70:30) | |
| Visualization | UV light (254 nm) |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This is a general procedure and may require optimization.
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Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a test solvent (e.g., methanol) and observe the solubility at room temperature. Heat the test tube in a warm water bath and add more solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will dissolve the compound when hot but not when cold, and crystals will form upon cooling.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding the hot solvent until the solid just dissolves. Use the minimum amount of hot solvent necessary.[3]
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography of this compound
This is a general procedure and may require optimization.
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TLC Analysis: Analyze the crude material by TLC using different ratios of hexane and ethyl acetate to find a mobile phase that gives good separation between the product and impurities. An ideal Rf value for the product is around 0.3-0.4.[7]
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level and compact bed. Add a layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a non-polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel column.
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Elution: Add the mobile phase to the column and begin collecting fractions. You can start with a less polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10, 80:20) to elute the compounds.[5]
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Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for impure product after recrystallization.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. rsc.org [rsc.org]
- 6. Methyl 4-cyanobenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 2-CYANOBENZOIC ACID | 3839-22-3 [chemicalbook.com]
Optimizing reaction conditions for Methyl 2-cyanobenzoate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Methyl 2-cyanobenzoate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and key data to ensure successful and efficient synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via the two primary synthetic routes: the Rosenmund-von Braun reaction and the Sandmeyer reaction.
Rosenmund-von Braun Reaction Troubleshooting
Q1: My Rosenmund-von Braun reaction shows low or no conversion of the starting material (Methyl 2-bromobenzoate/Methyl 2-iodobenzoate). What are the possible causes and solutions?
A1: Low or no conversion in a Rosenmund-von Braun reaction can stem from several factors related to reagents, reaction conditions, and setup.
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Inactive Copper(I) Cyanide (CuCN): The quality of CuCN is crucial. Over time, it can oxidize and become less reactive.
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Solution: Use freshly purchased, high-purity CuCN. If the CuCN is old or appears discolored (e.g., green), its activity may be compromised.
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-
Presence of Moisture or Oxygen: This reaction is sensitive to atmospheric conditions.
-
Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent prior to use is also recommended.
-
-
Insufficient Temperature: The classical Rosenmund-von Braun reaction often requires high temperatures to proceed efficiently.[1][2]
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Solution: Ensure the reaction mixture reaches the target temperature (typically 150-200°C in a high-boiling solvent like DMF or pyridine).[2] Consider using a high-boiling point solvent to achieve the necessary temperature.
-
-
Inadequate Solvent: The choice of solvent is critical for substrate solubility and reaction rate.
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Solution: DMF is generally a good solvent for this reaction.[1] Other high-boiling polar aprotic solvents can also be effective.
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Q2: I am observing the formation of significant byproducts in my Rosenmund-von Braun reaction. How can I minimize these?
A2: Byproduct formation is a common issue, often due to the harsh reaction conditions.
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Hydrolysis of the Ester or Nitrile: High temperatures and trace amounts of water can lead to the hydrolysis of the methyl ester or the newly formed nitrile group.
-
Solution: Use anhydrous conditions. If hydrolysis of the ester is a major issue, consider protecting the carboxyl group with a more robust protecting group, though this adds extra synthetic steps.
-
-
Side Reactions of the Solvent: At high temperatures, solvents like DMF can decompose.
-
Solution: If solvent-related byproducts are suspected, consider using an alternative high-boiling solvent or exploring milder reaction conditions, such as the L-proline promoted method.[1]
-
Sandmeyer Reaction Troubleshooting
Q1: The yield of my Sandmeyer reaction is consistently low. What are the key parameters to check?
A1: Low yields in the Sandmeyer reaction often point to issues with the initial diazotization step or the subsequent cyanation.
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Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose, especially at temperatures above 5°C.[3] This is a primary cause of low yield.
-
Solution: Strictly maintain the temperature of the diazotization reaction between 0-5°C using an ice-salt bath. The subsequent addition of the diazonium salt solution to the CuCN solution should also be done at low temperature.
-
-
Incomplete Diazotization: If the starting amine (Methyl 2-aminobenzoate) is not fully converted to the diazonium salt, the overall yield will be reduced.
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Solution: Use a slight excess of sodium nitrite. To confirm the completion of the diazotization, test the reaction mixture with starch-iodide paper. A positive test (blue-black color) indicates the presence of excess nitrous acid, signifying that the diazotization is complete.
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Formation of Azo Compounds: The diazonium salt can couple with the unreacted starting amine to form colored azo compounds, which are common byproducts.[3]
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Solution: Ensure that the diazotization is complete before proceeding to the cyanation step. Slow, controlled addition of the sodium nitrite solution helps to prevent a localized excess of the amine.
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Q2: I am observing the formation of a phenolic byproduct (Methyl 2-hydroxybenzoate) in my Sandmeyer reaction. How can this be avoided?
A2: The formation of phenols is a classic side reaction in Sandmeyer chemistry, arising from the reaction of the diazonium salt with water.[3]
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Reaction with Water: The diazonium salt is susceptible to nucleophilic attack by water, especially at elevated temperatures.
-
Solution: Maintain a low reaction temperature (0-5°C) throughout the diazotization and the initial phase of the cyanation reaction. Use the diazonium salt solution immediately after its preparation, as prolonged standing can increase phenol formation.
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Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The two most common and well-established methods for the synthesis of this compound are the Rosenmund-von Braun reaction and the Sandmeyer reaction. The Rosenmund-von Braun reaction involves the cyanation of an aryl halide (e.g., Methyl 2-bromobenzoate) with copper(I) cyanide.[2][4] The Sandmeyer reaction utilizes the diazotization of an aromatic amine (e.g., Methyl 2-aminobenzoate) followed by a copper(I) cyanide-mediated cyanation.[5][6]
Q2: Which starting material is better for the Rosenmund-von Braun reaction: Methyl 2-bromobenzoate or Methyl 2-iodobenzoate?
A2: Generally, aryl iodides are more reactive than aryl bromides in copper-catalyzed cross-coupling reactions like the Rosenmund-von Braun reaction. Therefore, Methyl 2-iodobenzoate would be expected to react under milder conditions or give a higher yield compared to Methyl 2-bromobenzoate.
Q3: Can I use other cyanide sources besides CuCN?
A3: While CuCN is the traditional reagent for the Rosenmund-von Braun reaction, other cyanide sources have been explored in modern organic synthesis, often in palladium- or nickel-catalyzed reactions.[1] For the Sandmeyer reaction, CuCN is the standard reagent. The use of other cyanide salts like KCN or NaCN in Sandmeyer-type reactions is possible but often requires specific conditions and may not be as effective.
Q4: How do I purify the final product, this compound?
A4: Purification of this compound typically involves a standard workup procedure followed by column chromatography or distillation. The workup often includes quenching the reaction, extracting the product into an organic solvent, washing the organic layer to remove impurities, and drying. For the Rosenmund-von Braun reaction, a workup involving an ammonia and/or ferric chloride solution can help to remove copper salts. Column chromatography on silica gel is a common method for obtaining a highly pure product.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Rosenmund-von Braun Reaction | L-proline-Promoted Rosenmund-von Braun | Sandmeyer Reaction |
| Starting Material | Methyl 2-bromobenzoate or Methyl 2-iodobenzoate | Methyl 2-bromobenzoate or Methyl 2-iodobenzoate | Methyl 2-aminobenzoate |
| Key Reagents | CuCN | CuCN, L-proline | NaNO₂, HCl (or other acid), CuCN |
| Typical Solvent | DMF, Pyridine | DMF | Water, Acid |
| Temperature | 150-200°C[2] | 80-120°C[1] | 0-5°C (Diazotization), RT to gentle warming (Cyanation) |
| Reaction Time | Several hours to 24+ hours | 24-48 hours | 1-3 hours |
| Catalyst Loading | Stoichiometric or excess CuCN | Stoichiometric or excess CuCN | Catalytic or stoichiometric CuCN |
Experimental Protocols
Protocol 1: L-proline-Promoted Rosenmund-von Braun Synthesis of this compound
This protocol is adapted from the L-proline-promoted cyanation of aryl halides.[1]
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-bromobenzoate (1.0 mmol), copper(I) cyanide (1.2 mmol), and L-proline (1.0 mmol).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 3 mL) via syringe.
-
Heating: Heat the reaction mixture to 120°C and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
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Workup:
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Cool the reaction mixture to room temperature.
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Pour the mixture into a solution of aqueous ammonia (e.g., 10%) and stir for 30 minutes to dissolve the copper salts.
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Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers and wash with brine (2 x 20 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Protocol 2: Sandmeyer Synthesis of this compound
This is a general procedure for a Sandmeyer cyanation reaction.
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Diazotization:
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In a flask, dissolve Methyl 2-aminobenzoate (1.0 equiv) in a solution of aqueous hydrochloric acid (e.g., 3 M).
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Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equiv) dropwise, ensuring the temperature remains below 5°C.
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After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5°C.
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Confirm the completion of diazotization using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
-
Cyanation:
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In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.1 equiv) in water.
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Cool this mixture to 0-5°C.
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Slowly add the cold diazonium salt solution from the previous step to the CuCN mixture with vigorous stirring. Nitrogen gas evolution should be observed.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60°C) for 30-60 minutes to ensure complete reaction.
-
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Workup:
-
Cool the reaction mixture to room temperature.
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Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 20 mL).
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Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
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Purification: Purify the crude product by column chromatography on silica gel or distillation under reduced pressure to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Technical Support Center: Purification of Methyl 2-cyanobenzoate
Welcome to the Technical Support Center for the purification of Methyl 2-cyanobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the removal of impurities from this key chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities in crude this compound often originate from the synthetic route used. For instance, in a Rosenmund-von Braun reaction, impurities can include unreacted starting materials such as 2-bromobenzonitrile or methyl 2-bromobenzoate, as well as copper salts used as catalysts.[1] Another prevalent impurity is 2-cyanobenzoic acid, which results from the hydrolysis of the methyl ester group. Residual solvents from the reaction or workup are also common.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification of this compound. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the desired product from its impurities. The spots can be visualized under UV light (254 nm) due to the aromatic nature of the compound. Stains like potassium permanganate can also be used for visualization.
Q3: Which purification method is most suitable for my scale of experiment?
A3: The choice of purification method depends on the scale of your experiment and the nature of the impurities.
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Recrystallization is ideal for purifying moderate to large quantities of solid this compound, especially for removing minor impurities.
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Distillation (under vacuum) is suitable for purifying larger quantities of the compound if the impurities have significantly different boiling points.
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Flash Column Chromatography is highly effective for purifying small to medium-scale reactions and for separating impurities with similar polarities to the product.
Troubleshooting Guides
Recrystallization
Problem: Oiling out instead of crystallization.
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Cause: The melting point of this compound might be lower than the boiling point of the chosen solvent, or the concentration of impurities is too high.
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Solution:
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Re-heat the solution until the oil redissolves.
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Add a small amount of a co-solvent with a lower boiling point or in which the compound is less soluble to induce crystallization.
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Try a different solvent system with a lower boiling point.
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If impurity levels are high, consider a preliminary purification step like a solvent wash or flash chromatography.
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Problem: Poor recovery of the purified product.
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Cause: Too much solvent was used, the cooling process was too rapid, or the compound has significant solubility in the cold solvent.
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Solution:
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If too much solvent was added, carefully evaporate some of it and attempt to recrystallize again.
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Ensure slow cooling to allow for maximum crystal formation. An insulated container can be used to slow down the cooling rate.
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Cool the flask in an ice bath for a longer period to maximize precipitation.
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Minimize the amount of cold solvent used for washing the crystals during filtration.
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Distillation
Problem: The product is degrading during distillation.
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Cause: this compound may be sensitive to high temperatures, leading to decomposition or side reactions.
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Solution:
-
Use vacuum distillation to lower the boiling point of the compound.
-
Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate.
-
Use a shorter distillation path if possible.
-
Problem: Inefficient separation of impurities.
-
Cause: The boiling points of the impurities are too close to that of this compound.
-
Solution:
-
Use a fractionating column to increase the separation efficiency.
-
Consider an alternative purification method like flash column chromatography for impurities with similar boiling points.
-
Flash Column Chromatography
Problem: Poor separation of the product from impurities (co-elution).
-
Cause: The chosen eluent system does not have the optimal polarity to effectively separate the components.
-
Solution:
-
Optimize the solvent system using TLC. A good separation on TLC will generally translate to good separation on the column.
-
Try a different solvent system with different selectivities (e.g., substituting ethyl acetate with tert-butyl methyl ether).
-
Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
-
Problem: The compound is not eluting from the column.
-
Cause: The eluent is not polar enough to move the compound through the silica gel.
-
Solution:
-
Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
-
If the compound is very polar, a small amount of a more polar solvent like methanol can be added to the eluent.
-
Data Presentation
The following tables provide an illustrative comparison of different purification methods for this compound. The actual results will vary depending on the initial purity and the specific experimental conditions.
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 90% | 98.5% | 85% | Effective for removing less polar impurities. |
| Vacuum Distillation | 85% | 97% | 75% | Good for large scale, but may have lower yield. |
| Flash Chromatography (Hexane/EtOAc) | 92% | >99% | 90% | Excellent for high purity, suitable for smaller scale. |
Table 2: TLC Analysis of Purification
| Compound/Mixture | Mobile Phase (Hexane:EtOAc 4:1) | Rf Value |
| Crude this compound | Hexane:EtOAc 4:1 | 0.4 (major), 0.1, 0.6 (impurities) |
| Purified this compound | Hexane:EtOAc 4:1 | 0.4 |
| 2-Cyanobenzoic Acid | Hexane:EtOAc 4:1 | 0.1-0.2 (streaking) |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimal amount of a hot solvent (e.g., ethanol). The ideal solvent will dissolve the compound when hot but not when cold. If the compound is too soluble, a second solvent in which it is insoluble (e.g., water) can be added dropwise to the hot solution until it becomes cloudy.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen primary solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If using a two-solvent system, add the second solvent dropwise to the hot solution until cloudiness persists. Then, add a few drops of the first solvent to redissolve the precipitate.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography of this compound
-
TLC Analysis: Determine a suitable solvent system using TLC. A common starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4 for optimal separation.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane). Load the solution onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting guide for common issues in recrystallization.
References
Preventing hydrolysis of Methyl 2-cyanobenzoate during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Methyl 2-cyanobenzoate during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to hydrolysis?
This compound is an organic compound containing both a methyl ester and a cyano (nitrile) functional group. The ester group is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester back to its parent carboxylic acid (2-cyanobenzoic acid) and methanol. This reaction can be catalyzed by both acids and bases, which are often used in aqueous workup procedures.
Q2: Under what conditions is the hydrolysis of this compound most likely to occur during a workup?
Hydrolysis is most likely to occur under the following conditions:
-
Strongly Acidic Conditions (pH < 4): Washing with strong acids can protonate the carbonyl oxygen of the ester, making it more susceptible to nucleophilic attack by water.
-
Strongly Basic Conditions (pH > 10): Using strong bases like sodium hydroxide or potassium hydroxide can lead to saponification, an irreversible hydrolysis of the ester to its carboxylate salt.[1]
-
Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.
-
Prolonged Contact Time: The longer this compound is in contact with an aqueous acidic or basic solution, the greater the extent of hydrolysis.
Q3: What are the common signs that my this compound has hydrolyzed during workup?
Common indicators of hydrolysis include:
-
Lower-than-expected yield of the final product.
-
The presence of a new, more polar spot on a Thin Layer Chromatography (TLC) analysis, corresponding to the 2-cyanobenzoic acid byproduct.
-
The appearance of characteristic peaks for a carboxylic acid in NMR or IR spectra of the isolated product (e.g., a broad O-H stretch in the IR spectrum).
-
Difficulty in product purification , as the carboxylic acid impurity can be challenging to remove from the desired ester.
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup of reactions involving this compound.
Problem 1: Low product yield and presence of 2-cyanobenzoic acid.
This is the most direct indication of ester hydrolysis. The following table summarizes the likely causes and recommended solutions.
| Potential Cause | Recommended Solution | Rationale |
| Use of a strong base (e.g., NaOH, KOH) for neutralization. | Use a mild, weak base such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for the neutralizing wash.[2][3] | Weak bases are less likely to promote the rapid saponification of the ester. |
| Workup performed at room temperature or higher. | Conduct all aqueous wash and extraction steps in a separatory funnel jacketed with ice or in a cold room. Use pre-chilled solutions.[2] | Lowering the temperature significantly slows down the kinetics of the hydrolysis reaction. |
| Prolonged exposure to aqueous layers. | Perform the liquid-liquid extractions swiftly and without delay. Do not let the layers sit for extended periods before separation. | Minimizing the contact time between the ester and the aqueous phase reduces the opportunity for hydrolysis to occur. |
| Use of a strong acid (e.g., concentrated HCl) for washing. | If an acidic wash is necessary, use a dilute, cold solution (e.g., 1 M HCl) and perform the wash quickly. | While acid-catalyzed hydrolysis is generally slower than base-catalyzed, it can still be significant under harsh conditions. |
Problem 2: Formation of an emulsion during extraction.
Emulsions are a common issue in workups and can increase the contact time with aqueous layers, thus promoting hydrolysis.
| Potential Cause | Recommended Solution | Rationale |
| Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking. | This reduces the formation of fine droplets that lead to stable emulsions. |
| Similar densities of the organic and aqueous phases. | Add a small amount of brine (saturated aqueous NaCl) to the separatory funnel. | Brine increases the ionic strength and density of the aqueous phase, which helps to break the emulsion and improves phase separation. |
Experimental Protocols
Recommended Workup Protocol to Minimize Hydrolysis
This protocol is designed for the workup of a reaction mixture containing this compound in an organic solvent.
Materials:
-
Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Ice bath.
-
Separatory funnel.
-
Pre-chilled saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Pre-chilled brine (saturated aqueous NaCl) solution.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Erlenmeyer flask.
-
Rotary evaporator.
Procedure:
-
Cool the Reaction Mixture: Once the reaction is complete, cool the reaction flask in an ice bath to approximately 0-5 °C.
-
Quenching (if necessary): If the reaction contains highly reactive reagents, quench them appropriately before proceeding. For example, if an acid catalyst was used, the first wash with NaHCO₃ will serve as the quench.
-
First Wash (Neutralization): Transfer the cold reaction mixture to a separatory funnel. Add an equal volume of cold, saturated aqueous NaHCO₃.
-
Caution: Swirl the funnel gently at first to allow for any gas evolution (CO₂) to subside before stoppering. Vent the funnel frequently.
-
Gently invert the funnel several times to mix the layers. Do not shake vigorously.
-
Allow the layers to separate and drain the aqueous (lower) layer.
-
-
Second Wash (Brine): Add an equal volume of cold brine to the organic layer in the separatory funnel. Gently invert to mix.
-
This step helps to remove any remaining dissolved water and inorganic salts from the organic layer.
-
Allow the layers to separate and drain the aqueous layer.
-
-
Drying the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add a suitable amount of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask. Add more drying agent until it no longer clumps together.
-
Isolation of the Product: Filter the organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
Further Purification: If necessary, the crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Recommended experimental workflow for the workup of this compound to prevent hydrolysis.
Caption: Troubleshooting decision tree for diagnosing the cause of this compound hydrolysis during workup.
References
Technical Support Center: Catalyst Deactivation in Methyl 2-Cyanobenzoate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the synthesis of Methyl 2-cyanobenzoate. The palladium-catalyzed cyanation of aryl halides is a powerful method for forming C-C bonds, but it is often plagued by catalyst deactivation issues.[1]
Section 1: Identifying Catalyst Deactivation
This section focuses on the initial signs and diagnosis of an underperforming catalytic system.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for this compound is significantly lower than expected. How do I know if catalyst deactivation is the cause?
A1: Low yield is a primary indicator of catalyst issues. To determine if deactivation is the cause, consider the following:
-
Stalled Reaction: Monitor the reaction progress using techniques like TLC, GC, or HPLC. If the reaction starts but fails to reach completion, it's a strong sign of catalyst deactivation.
-
Inconsistent Results: High irreproducibility between batches, even under seemingly identical conditions, can point to catalyst sensitivity and deactivation.[2]
-
Visual Changes: The formation of palladium black (a black precipitate) is a clear visual cue that the active Pd(0) catalyst has agglomerated and precipitated out of the solution, rendering it inactive.
-
Control Experiment: Run a parallel reaction with a fresh batch of catalyst and rigorously purified/dried reagents and solvents. If this reaction proceeds as expected, it strongly suggests the catalyst in the original reaction was deactivated.
Q2: Can the color of the reaction mixture indicate the health of the palladium catalyst?
A2: Yes, to some extent. A homogeneous, light-yellow to brown solution often indicates a healthy, active Pd(0) catalytic system. The development of a dark, heterogeneous mixture with black solid particles (palladium black) is a strong indicator of catalyst decomposition and deactivation.
Troubleshooting Guide: Diagnosing Inactivity
If you suspect catalyst deactivation, follow this diagnostic workflow:
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
Section 2: Common Causes of Catalyst Deactivation
Understanding the root cause of deactivation is crucial for preventing it. Palladium-catalyzed cyanation reactions are particularly sensitive to poisoning.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common chemical poisons for palladium catalysts in cyanation reactions?
A1: The primary poison in cyanation reactions is the cyanide ion (CN⁻) itself.[3][4]
-
Excess Cyanide: A high concentration of cyanide ions can disrupt every step of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.[5][6] It leads to the formation of stable and inactive palladium-cyanide complexes like [(CN)3PdAr]2- and [(CN)4Pd]2-.[5][7]
-
Moisture: Trace amounts of water are particularly harmful. Water can hydrolyze the cyanide source (e.g., KCN) to form hydrogen cyanide (HCN), which is highly reactive towards Pd(0) and forms inactive hydride complexes like [(CN)3PdH]2-.[5][6]
-
Oxygen: The active catalyst is the Pd(0) species. Oxygen present in the reaction vessel can oxidize Pd(0) to Pd(II), which is catalytically inactive for the initial oxidative addition step.
-
Impurities: Sulfides, phosphites, and other nitrogen-containing heterocycles present as impurities in reagents or solvents can act as poisons by strongly binding to the palladium center.[4]
Q2: My reaction involves a phase-transfer catalyst like Tetrabutylammonium Bromide (TBAB). Could this be a source of deactivation?
A2: Yes. When using quaternary ammonium salts like [Bu4N]+ as phase-transfer agents in the presence of trace water, a decomposition pathway can be initiated.[5] The hydrolysis of cyanide generates hydroxide ions (OH⁻), which can cause Hofmann elimination of the [Bu4N]+ cation, leading to byproducts that may interfere with the reaction.[5][6]
Catalyst Deactivation Pathways
The following diagram illustrates the primary mechanisms by which an active Pd(0) catalyst can be deactivated during a cyanation reaction.
Caption: Major pathways for palladium catalyst deactivation in cyanation.
Data on Catalyst Performance
The choice of cyanide source and reaction conditions significantly impacts catalyst stability and overall yield. Using less soluble cyanide sources or non-toxic alternatives that release cyanide slowly can prevent catalyst poisoning.[2][7]
| Cyanide Source | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Zn(CN)₂ | (dppf)Pd | 100 | 12 | ~85 | [2] |
| K₄[Fe(CN)₆]·3H₂O | Palladacycle P1 | 80 | 6 | 97 | [2] |
| KCN | Pd(t-Bu₃P)₂ | 110 (Reflux) | >48 | <10 (hindered) | [8] |
| Zn(CN)₂ | Pd-Xantphos | N/A | N/A | Successful | [8] |
Table reflects data from cyanation of various aryl halides, not exclusively Methyl 2-bromobenzoate, to illustrate general principles.
Section 3: Prevention and Regeneration
Implementing robust experimental techniques and having protocols for catalyst recovery can mitigate deactivation issues.
Frequently Asked Questions (FAQs)
Q1: How can I prevent catalyst deactivation in my cyanation reaction?
A1: Prevention is key. Implement the following best practices:
-
Use Anhydrous Conditions: Rigorously dry all solvents and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture and oxygen.[2]
-
Control Cyanide Concentration: Use a cyanide source with low solubility (e.g., Zn(CN)₂) or one that releases cyanide slowly (e.g., K₄[Fe(CN)₆]).[2] This prevents the buildup of high concentrations of free cyanide ions that poison the catalyst.
-
Use a Pre-catalyst: Employ stable Pd(II) pre-catalysts that are efficiently reduced in situ to the active Pd(0) species. This can be more reliable than using air-sensitive Pd(0) sources directly.[2]
-
Proper Ligand Choice: Select robust ligands (e.g., bulky phosphine ligands like Xantphos) that stabilize the palladium center and promote the desired catalytic cycle over deactivation pathways.
Q2: Is it possible to recover and regenerate a deactivated palladium catalyst?
A2: Yes, recovery and regeneration are often feasible, especially for heterogeneous catalysts or when the palladium has precipitated.
-
Recovery: Deactivated palladium, especially palladium black, can be recovered from the reaction mixture by filtration.
-
Regeneration: The recovered palladium material (often a mix of Pd(0) and Pd(II) oxides) can be regenerated. A common lab-scale method involves dissolving the spent catalyst in aqua regia, followed by precipitation of a palladium salt (e.g., as (NH₄)₂PdCl₄), which can then be reduced back to an active catalytic form.[9][10] Industrial processes often use hydrometallurgical or pyrometallurgical methods for recovery.[10][11]
Experimental Protocols
Protocol 1: General Procedure for a Robust Cyanation Reaction
This protocol is adapted from methodologies designed to minimize catalyst deactivation.[2][12]
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the palladium pre-catalyst (e.g., a palladacycle, 1-2 mol%) and the appropriate ligand (e.g., a bulky phosphine, 2-4 mol%).
-
Reagent Addition: Add Methyl 2-bromobenzoate (1.0 equiv.) and the cyanide source (e.g., K₄[Fe(CN)₆]·3H₂O, 0.5 equiv.).
-
Solvent Addition: Add a degassed solvent system. An aqueous mixture (e.g., 5:1 H₂O/THF) can be effective for certain cyanide sources.[12]
-
Reaction: Stir the mixture vigorously at the optimized temperature (e.g., 40-80 °C) and monitor by TLC or GC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried, filtered, and concentrated in vacuo.
-
Purification: Purify the crude product via column chromatography to obtain pure this compound.
Protocol 2: Analysis and Recovery of Spent Catalyst
-
Isolation: After the reaction, filter the entire reaction mixture through a pad of Celite® to collect the solid spent catalyst (including palladium black). Wash thoroughly with the reaction solvent.
-
Digestion (for quantitative analysis): Accurately weigh a sample of the dried, spent catalyst. Digest the sample in aqua regia (a 3:1 mixture of concentrated HCl and HNO₃) with heating.[9]
-
Analysis: Dilute the digested sample to a known volume. Analyze the palladium concentration using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to quantify palladium leaching or precipitation.[9]
-
Recovery for Reuse: For larger quantities, the spent catalyst can be treated hydrometallurgically. The palladium is leached into an acidic solution (e.g., HCl/H₂O₂) and then precipitated using a reducing agent like sodium borohydride to recover the metallic palladium.[11][13] This recovered palladium can then be used to prepare fresh catalyst.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts | Johnson Matthey Technology Review [technology.matthey.com]
Byproduct formation in the synthesis of Methyl 2-cyanobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of Methyl 2-cyanobenzoate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for introducing the cyano group at the ortho position to the methyl ester are the Sandmeyer reaction and the Rosenmund-von Braun reaction.
-
Sandmeyer Reaction: This method involves the diazotization of methyl anthranilate (methyl 2-aminobenzoate) to form a diazonium salt, which is subsequently displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.[1][2]
-
Rosenmund-von Braun Reaction: This reaction involves the direct cyanation of an aryl halide, typically methyl 2-bromobenzoate, with copper(I) cyanide at elevated temperatures.[3][4]
Q2: I am getting a low yield in my Sandmeyer synthesis. What are the likely causes?
A2: Low yields in the Sandmeyer synthesis of this compound can stem from several factors:
-
Incomplete Diazotization: The initial conversion of methyl anthranilate to the diazonium salt is critical and highly temperature-sensitive. Ensure the reaction is maintained between 0-5°C.[1] You can check for the presence of unreacted amine using TLC analysis.
-
Premature Decomposition of the Diazonium Salt: Diazonium salts are unstable and can decompose, especially at elevated temperatures. This can lead to the formation of methyl 2-hydroxybenzoate (methyl salicylate) and other phenolic byproducts.[1][2]
-
Suboptimal pH: The pH of the reaction mixture can influence the stability of the diazonium salt and the efficacy of the cyanide displacement.
-
Side Reactions: The formation of biaryl byproducts can occur through radical-mediated side reactions.[2]
Q3: My Rosenmund-von Braun reaction is not going to completion, and purification is difficult. What can I do?
A3: Common challenges with the Rosenmund-von Braun reaction include:
-
High Reaction Temperatures: Traditionally, this reaction requires high temperatures (150-250°C), which can lead to thermal degradation of the starting material and product.[5] Consider using a promoter like L-proline, which has been shown to facilitate the reaction at lower temperatures (80-120°C).[5]
-
Difficult Purification: The use of high-boiling point solvents like DMF or nitrobenzene and excess copper(I) cyanide can make product isolation challenging.[3] Improved workup procedures involving aqueous ammonia or complexing agents can help in removing copper salts.
-
Incomplete Reaction: Ensure your starting methyl 2-bromobenzoate is pure and the copper(I) cyanide is of good quality. The reaction may require extended heating times for complete conversion.
Q4: I am observing hydrolysis of my ester or nitrile group. How can I prevent this?
A4: Hydrolysis is a common side reaction, especially if water is present and the reaction conditions are acidic or basic for prolonged periods at elevated temperatures.
-
During Sandmeyer Reaction: The acidic conditions of the diazotization and the aqueous nature of the reaction can lead to some hydrolysis of the methyl ester to form 2-cyanobenzoic acid.
-
During Rosenmund-von Braun Reaction: Although typically performed under non-aqueous conditions, any residual moisture at high temperatures can cause hydrolysis.
-
Workup: During the workup procedure, avoid prolonged exposure to strong acids or bases.
Q5: Is decarboxylation of 2-cyanobenzoic acid a concern?
A5: If 2-cyanobenzoic acid is formed as a byproduct via hydrolysis, there is a potential for decarboxylation to benzonitrile, especially at the high temperatures used in the Rosenmund-von Braun reaction. The presence of a strong electron-withdrawing group like the cyano group can facilitate decarboxylation upon heating.[6]
Troubleshooting Guides
Sandmeyer Synthesis of this compound
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete diazotization of methyl anthranilate. | Maintain a reaction temperature of 0-5°C during the addition of sodium nitrite. Use a starch-iodide paper test to ensure a slight excess of nitrous acid is present, indicating complete consumption of the starting amine.[1] |
| Premature decomposition of the diazonium salt. | Keep the diazonium salt solution cold at all times before and during the addition to the cyanide solution. | |
| Formation of methyl 2-hydroxybenzoate (phenolic byproduct). | This results from the reaction of the diazonium salt with water. Ensure the cyanide displacement reaction is efficient by using an active copper(I) cyanide catalyst. | |
| Presence of a significant amount of unreacted methyl anthranilate | Insufficient amount of sodium nitrite or acid. | Use a slight molar excess of sodium nitrite and ensure sufficient acid is present for both the diazotization and to maintain an acidic environment. |
| Formation of dark, tar-like substances | Radical side reactions and polymerization. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. Control the temperature carefully during the addition of the diazonium salt to the copper cyanide solution. |
| Difficulty in isolating the product | Formation of emulsions during workup. | Use a saturated brine solution during the extraction to help break up emulsions. |
Rosenmund-von Braun Synthesis of this compound
| Observed Issue | Potential Cause | Recommended Solution |
| Low or no conversion of methyl 2-bromobenzoate | Insufficient reaction temperature or time. | The traditional Rosenmund-von Braun reaction requires high temperatures (150-250°C) and prolonged reaction times.[5] Consider using a higher boiling point solvent like DMF or nitrobenzene.[3] |
| Deactivated catalyst. | Ensure the copper(I) cyanide used is of high purity and has not been oxidized to copper(II). | |
| Alternative: Use a promoter. | Add L-proline to the reaction mixture, which can lower the required reaction temperature to 80-120°C and improve yields.[5] | |
| Formation of byproducts | Hydrolysis of the ester or nitrile group. | Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware. |
| Unreacted starting material. | Increase the reaction time or temperature. Consider using a slight excess of copper(I) cyanide. | |
| Difficult purification of the product | Contamination with copper salts. | During workup, wash the crude product with aqueous ammonia or a solution of a complexing agent like EDTA to remove copper salts. |
| High-boiling point solvent removal. | Use vacuum distillation to remove high-boiling point solvents. If the product is a solid, recrystallization may be an effective purification method. |
Experimental Protocols
Key Experiment 1: Sandmeyer Synthesis of this compound
Objective: To synthesize this compound from methyl anthranilate.
Methodology:
-
Diazotization:
-
Dissolve methyl anthranilate in a solution of hydrochloric acid and water.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 15-20 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.
-
Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for a specified time to ensure complete reaction.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water, followed by a dilute sodium hydroxide solution to remove any acidic byproducts, and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Key Experiment 2: L-Proline-Promoted Rosenmund-von Braun Synthesis of this compound
Objective: To synthesize this compound from methyl 2-bromobenzoate using an L-proline promoter.
Methodology:
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add methyl 2-bromobenzoate, copper(I) cyanide, L-proline, and a high-boiling point polar aprotic solvent such as DMF.[5]
-
Typical molar ratios are approximately 1:1.2:0.2 (methyl 2-bromobenzoate : CuCN : L-proline).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-120°C with vigorous stirring.[5]
-
Monitor the reaction progress by TLC or GC-MS analysis. The reaction may require several hours to reach completion.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a solution of aqueous ammonia to complex the copper salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Workflow for the Sandmeyer synthesis of this compound.
Caption: Workflow for the Rosenmund-von Braun synthesis of this compound.
Caption: Potential hydrolysis and decarboxylation byproduct pathways.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 4. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer [lneya.com]
Technical Support Center: Purification of Methyl 2-cyanobenzoate by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Methyl 2-cyanobenzoate using column chromatography. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The most commonly used stationary phase for the purification of this compound is silica gel.[1] For flash chromatography, a particle size of 40-63 µm (230-400 mesh) is typically recommended as it provides a good balance between resolution and flow rate.[2]
Q2: Which mobile phase (eluent) system is suitable for the purification of this compound?
A2: A mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate is a good starting point.[2] The optimal ratio will depend on the specific impurities present in your crude sample. It is highly recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC).
Q3: How do I determine the correct mobile phase ratio using Thin Layer Chromatography (TLC)?
A3: To determine the optimal solvent system, spot your crude mixture on a TLC plate and develop it in various ratios of your chosen solvents (e.g., hexanes:ethyl acetate). The ideal mobile phase will result in the this compound spot having a retention factor (Rf) value between 0.2 and 0.4. This Rf range generally ensures good separation on a column.[3]
Q4: What are the common impurities I might encounter when purifying this compound?
A4: Common impurities can include unreacted starting materials, such as 2-bromobenzoic acid or its methyl ester if using a Rosenmund-von Braun type synthesis.[4][5] Positional isomers (e.g., methyl 3-cyanobenzoate and methyl 4-cyanobenzoate) can also be present, which may be challenging to separate.[6] Additionally, hydrolysis of the ester functional group to form 2-cyanobenzoic acid is a potential side reaction.
Q5: My compound is not eluting from the column. What should I do?
A5: If your compound is not eluting, the mobile phase is likely not polar enough. You can gradually increase the polarity of the eluent. For example, if you are using a hexanes:ethyl acetate mixture, you can increase the proportion of ethyl acetate. It is also possible that the compound has precipitated on the column, in which case changing the solvent system to one that better solubilizes your compound might be necessary.
Experimental Protocols
Thin Layer Chromatography (TLC) for Mobile Phase Selection
A detailed protocol for determining the optimal mobile phase for the column chromatography of this compound.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
Crude this compound sample
-
Various ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3)
-
UV lamp (254 nm)
Procedure:
-
Prepare different mobile phase mixtures of hexanes and ethyl acetate.
-
Pour a small amount of a chosen mobile phase into the TLC developing chamber, ensuring the solvent level is below the origin line of the TLC plate. Close the chamber to allow the atmosphere to saturate with solvent vapors.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary spotter, carefully spot the dissolved sample onto the origin line of a TLC plate.
-
Place the TLC plate into the developing chamber and close the lid.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and allow it to dry.
-
Visualize the separated spots under a UV lamp (254 nm) and circle them with a pencil.
-
Calculate the Rf value for the product spot.
-
Repeat the process with different solvent ratios until an Rf value of approximately 0.2-0.4 for this compound is achieved.
Column Chromatography Purification of this compound
A detailed methodology for the purification of this compound using flash column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (40-63 µm)
-
Sand (washed)
-
Cotton or glass wool
-
Crude this compound
-
Optimal mobile phase (determined by TLC)
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the mobile phase).
-
Carefully add the dissolved sample onto the top of the sand layer using a pipette.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if using flash chromatography) to start the elution.
-
Collect the eluent in fractions (e.g., in test tubes or flasks).
-
If using a gradient elution, gradually increase the polarity of the mobile phase as the elution progresses.[2]
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
The following tables summarize typical conditions for the column chromatography of aromatic esters similar to this compound. These should be used as a starting point for optimization.
Table 1: Recommended Stationary and Mobile Phases
| Parameter | Recommendation | Source |
| Stationary Phase | Silica Gel (40-63 µm, 230-400 mesh) | [2] |
| Mobile Phase | Hexanes:Ethyl Acetate (gradient or isocratic) | [2] |
Table 2: Example Gradient Elution Profile
| Eluent Composition (Hexanes:Ethyl Acetate) | Volume (for a representative column) | Purpose | Source |
| 19:1 (95:5) | 1 L | Elute non-polar impurities | [2] |
| 17:3 (85:15) | 1.5 L | Elute the target compound | [2] |
| 7:3 (70:30) | 1 L | Elute more polar compounds | [2] |
| 1:1 (50:50) | 0.5 L | Column flushing | [2] |
Troubleshooting Guide
Caption: A troubleshooting workflow for common issues in column chromatography.
Problem: My TLC shows good separation, but the column chromatography does not.
-
Possible Cause: The column may have been packed improperly, leading to channeling. The sample may have been loaded in too large a volume of solvent, causing the initial band to be too broad.
-
Solution: Ensure the column is packed evenly without any air bubbles or cracks. Load the sample in the minimum amount of solvent possible or consider dry loading.
Problem: The desired product is co-eluting with an impurity.
-
Possible Cause: The mobile phase polarity is not optimal for separating the two compounds. The compounds may have very similar polarities.
-
Solution: Try a shallower solvent gradient or run the column isocratically with a mobile phase that gives a good separation on TLC. If the impurity is a positional isomer, a different stationary phase or a mobile phase with different solvent components might be necessary to achieve separation.
Problem: The collected fractions are very dilute.
-
Possible Cause: The compound may be eluting over a large number of fractions (band broadening). The initial sample concentration might be too low.
-
Solution: Try using a less polar solvent system to slow down the elution of the compound, which can result in sharper bands. Ensure the sample is sufficiently concentrated before loading.
References
- 1. This compound | C9H7NO2 | CID 582554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 4. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 5. Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the 1H NMR Analysis of Methyl 2-cyanobenzoate and Its Isomers
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for the elucidation of organic compounds. This guide provides a comparative analysis of the 1H NMR spectral data for methyl 2-cyanobenzoate and its structural isomers, methyl 4-cyanobenzoate and methyl 2-aminobenzoate, offering valuable insights for researchers and scientists in the field.
Comparison of 1H NMR Spectral Data
The electronic environment of protons in a molecule dictates their chemical shifts in a 1H NMR spectrum. The position of substituents on the benzene ring in benzoate derivatives significantly influences the spectral features of the aromatic protons. The table below summarizes the experimental 1H NMR data for methyl 4-cyanobenzoate and methyl 2-aminobenzoate in deuterated chloroform (CDCl3). Due to the unavailability of detailed experimental data for this compound and methyl 3-cyanobenzoate in the searched literature, a qualitative prediction based on substituent effects is provided for the aromatic region of this compound.
| Compound | Structure | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | ~8.0-7.5 (Aromatic) | m | - | 4H | |
| 3.9-4.0 (Methyl) | s | - | 3H | ||
| Methyl 4-cyanobenzoate | 8.12 (Aromatic) | d | 8.0 | 2H | |
| 7.73 (Aromatic) | d | 8.0 | 2H | ||
| 3.94 (Methyl) | s | - | 3H | ||
| Methyl 2-aminobenzoate | 7.84 (Aromatic) | dd | 8.4, 1.6 | 1H | |
| 7.24 (Aromatic) | m | - | 1H | ||
| 6.62 (Aromatic) | t | 7.6 | 2H | ||
| 5.71 (Amine) | s (br) | - | 2H | ||
| 3.84 (Methyl) | s | - | 3H |
Note: The data for methyl 4-cyanobenzoate was obtained from a 400 MHz spectrometer in CDCl3[1]. The data for methyl 2-aminobenzoate was acquired in CDCl3.
Analysis of Spectral Data
This compound (Predicted): Both the cyano (-CN) and methoxycarbonyl (-COOCH3) groups are electron-withdrawing. In the ortho position, their combined deshielding effect is expected to shift all aromatic protons downfield. The complex splitting patterns arising from ortho, meta, and para couplings would likely result in a multiplet in the range of δ 7.5-8.0 ppm. The methyl protons would appear as a singlet around δ 3.9-4.0 ppm.
Methyl 4-cyanobenzoate: The para-disubstituted pattern simplifies the aromatic region into two distinct doublets. The protons ortho to the strongly electron-withdrawing cyano group are expected to be the most deshielded, but due to the symmetry and the combined effects, the protons ortho to the ester group appear at 8.12 ppm, while those ortho to the cyano group are at 7.73 ppm[1]. The methyl protons are observed at 3.94 ppm as a singlet[1].
Methyl 2-aminobenzoate (Methyl Anthranilate): The amino (-NH2) group is a strong electron-donating group, which shields the aromatic protons, shifting them upfield compared to the cyanobenzoates. The proton ortho to the ester and meta to the amino group is the most downfield at 7.84 ppm. The other aromatic protons appear at 7.24 and 6.62 ppm. The amine protons typically appear as a broad singlet, in this case at 5.71 ppm, and their chemical shift can be concentration and solvent dependent. The methyl protons are found at 3.84 ppm.
Logical Relationship of Substituent Effects
The following diagram illustrates how the electronic nature and position of the substituents (R1 and R2) on the benzene ring influence the chemical shift of the aromatic protons. Electron-withdrawing groups (EWGs) deshield the protons, shifting them to a higher ppm (downfield), while electron-donating groups (EDGs) shield the protons, shifting them to a lower ppm (upfield).
Caption: Substituent electronic effects on 1H NMR chemical shifts.
Experimental Protocol for 1H NMR Spectroscopy
The following is a general protocol for the preparation and acquisition of a 1H NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) to the vial.
-
Gently swirl or vortex the vial to dissolve the sample completely.
-
If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's guidelines.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
Set the appropriate acquisition parameters, including:
-
Number of scans (typically 8-16 for a routine 1H spectrum).
-
Pulse width (calibrated for a 90° pulse).
-
Acquisition time (typically 2-4 seconds).
-
Relaxation delay (typically 1-5 seconds).
-
-
Acquire the Free Induction Decay (FID) data.
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl3).
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
References
A Comparative Guide to the 13C NMR Characterization of Methyl 2-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 13C Nuclear Magnetic Resonance (NMR) spectral data of Methyl 2-cyanobenzoate with structurally related alternatives, namely methyl benzoate and 2-cyanotoluene. The objective is to offer a detailed analysis of the chemical shifts, supported by experimental protocols and data visualizations, to aid in the structural elucidation and characterization of these compounds.
Comparison of 13C NMR Chemical Shifts
The following table summarizes the experimental 13C NMR chemical shift data for this compound and its analogues. The data is presented to facilitate a clear comparison of the impact of substituent groups on the chemical environment of the carbon atoms in the benzene ring and the methyl ester group.
| Carbon Atom | This compound (δ, ppm) | Methyl Benzoate (δ, ppm)[1] | 2-Cyanotoluene (δ, ppm) |
| C=O | 164.2 | 167.0 | - |
| -OCH₃ | 53.2 | 52.1 | - |
| C-1 | 134.5 | 130.1 | 140.1 |
| C-2 | 114.9 | 129.7 | 112.9 |
| C-3 | 133.4 | 128.4 | 133.0 |
| C-4 | 130.6 | 133.0 | 126.8 |
| C-5 | 132.8 | 128.4 | 130.5 |
| C-6 | 135.1 | 129.7 | 133.0 |
| C≡N | 116.7 | - | 118.2 |
| -CH₃ | - | - | 20.3 |
Experimental Protocol: 13C NMR Spectroscopy
The following protocol outlines a standard procedure for acquiring a 13C NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Sample Quantity: Weigh approximately 20-50 mg of the solid sample or use 0.1-0.2 mL of a liquid sample.
-
Solvent: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The typical volume of solvent required is 0.6-0.7 mL.
-
Dissolution: Dissolve the sample completely in the deuterated solvent in a clean, dry vial. Gentle warming or vortexing can be used to aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.0 ppm). A small amount can be added directly to the sample solution.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.
-
Tuning and Locking: The spectrometer is tuned to the 13C frequency, and the field is locked onto the deuterium signal of the solvent.
-
Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra.
-
Spectral Width (SW): A spectral width of approximately 240 ppm is used to cover the entire range of 13C chemical shifts.
-
Temperature: The experiment is typically performed at room temperature.
-
3. Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the TMS signal (0.0 ppm) or the solvent peak.
-
Peak Picking: The chemical shifts of the individual peaks are identified and recorded.
Visualization of this compound Structure and 13C NMR Signals
The following diagram illustrates the chemical structure of this compound with its carbon atoms numbered, corresponding to the data in the comparison table.
Caption: Structure of this compound with key functional groups highlighted.
This guide provides a foundational understanding of the 13C NMR characteristics of this compound in comparison to related molecules. The provided data and protocols are intended to support researchers in their analytical and drug development endeavors.
References
A Comparative Guide to the FTIR Spectra of Methyl Cyanobenzoate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Fourier-Transform Infrared (FTIR) spectra of methyl 2-cyanobenzoate and its structural isomers, methyl 3-cyanobenzoate and methyl 4-cyanobenzoate. Understanding the distinct spectral features of these isomers is crucial for their accurate identification and characterization in research and pharmaceutical development. This document presents a comparative analysis of their key vibrational modes, detailed experimental protocols for obtaining high-quality spectra, and a workflow diagram for spectroscopic analysis.
Introduction
This compound, along with its meta (3-) and para (4-) isomers, are important intermediates in organic synthesis. While sharing the same molecular formula (C₉H₇NO₂) and molecular weight (161.16 g/mol ), their distinct substitution patterns on the benzene ring lead to unique vibrational fingerprints in their FTIR spectra. These differences are particularly evident in the regions associated with the stretching and bending modes of the nitrile (C≡N), carbonyl (C=O), and ester (C-O) functional groups, as well as in the fingerprint region, which is influenced by the overall molecular symmetry.
Comparative Analysis of FTIR Spectra
The FTIR spectra of the three methyl cyanobenzoate isomers exhibit characteristic absorption bands corresponding to their shared functional groups. However, the precise wavenumbers of these bands are influenced by the relative positions of the cyano and methoxycarbonyl substituents. The table below summarizes the key experimental FTIR absorption bands for each isomer.
| Vibrational Mode | This compound (cm⁻¹) | Methyl 3-cyanobenzoate (cm⁻¹) | Methyl 4-cyanobenzoate (cm⁻¹) |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C≡N Stretch | ~2230 | ~2235 | ~2240[1] |
| C=O Stretch (Ester) | ~1730 | ~1725 | ~1720 |
| Aromatic C=C Stretch | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| C-O Stretch (Ester) | ~1300-1250 | ~1290 | ~1280 |
| Aromatic C-H Bend | ~760 | ~750 | ~860 |
Note: The exact peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, ATR) and the physical state of the sample.
Key Observations:
-
C≡N Stretch: The nitrile stretching vibration is observed in the characteristic region of 2220-2260 cm⁻¹. There is a slight shift to higher wavenumbers as the cyano group moves from the ortho to the para position.[1]
-
C=O Stretch: The carbonyl stretch of the ester group is a strong, prominent band. Its position is influenced by electronic effects.
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the fingerprint region are highly diagnostic of the substitution pattern on the benzene ring.
Experimental Protocols
Accurate and reproducible FTIR spectra are essential for comparative analysis. Below are detailed protocols for two common sampling techniques for solid samples.
1. Potassium Bromide (KBr) Pellet Method
This traditional method involves dispersing the solid sample in a KBr matrix, which is transparent to infrared radiation.
-
Sample Preparation:
-
Thoroughly dry spectroscopy-grade KBr powder in an oven at 110°C for at least 2 hours to remove any absorbed water.
-
Weigh approximately 1-2 mg of the methyl cyanobenzoate isomer and 100-200 mg of the dried KBr powder.
-
Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the IR radiation to minimize scattering.
-
-
Pellet Formation:
-
Transfer the powdered mixture to a pellet die.
-
Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of a blank KBr pellet.
-
Acquire the sample spectrum and ratio it against the background spectrum to obtain the final absorbance or transmittance spectrum.
-
2. Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A solvent such as isopropanol can be used for cleaning, followed by drying.
-
-
Spectral Acquisition:
-
Acquire a background spectrum with the clean, empty ATR crystal.
-
Place a small amount of the solid methyl cyanobenzoate isomer onto the ATR crystal.
-
Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument software will automatically perform the background correction.
-
Workflow for FTIR Analysis of Methyl Cyanobenzoate Isomers
The following diagram illustrates a typical workflow for the identification and comparison of methyl cyanobenzoate isomers using FTIR spectroscopy.
References
A Comparative Guide to the Mass Spectrometry Analysis of Methyl 2-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of Methyl 2-cyanobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into its characteristic fragmentation patterns under electron ionization, compare Gas Chromatography-Mass Spectrometry (GC-MS) with Liquid Chromatography-Mass Spectrometry (LC-MS) for its analysis, and provide detailed experimental protocols.
Mass Spectrometry Data of this compound
This compound (C₉H₇NO₂) has a molecular weight of 161.16 g/mol .[1] Electron ionization (EI) mass spectrometry of this compound reveals a distinct fragmentation pattern that is crucial for its identification.
| Parameter | Value | Source |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Major Mass Fragments (m/z) | ||
| Molecular Ion [M]⁺ | 161 | [1] |
| Base Peak | 130 | [1] |
| Other Key Fragments | 102 | [1] |
Proposed Fragmentation Pathway
The fragmentation of this compound in a mass spectrometer is primarily driven by the loss of the methoxy group from the ester, followed by the elimination of carbon monoxide. The presence of the cyano group also influences the fragmentation.
Comparison of Analytical Techniques: GC-MS vs. LC-MS
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound depends on the specific requirements of the experiment, such as sample complexity, required sensitivity, and the nature of the analytes.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds based on their boiling points and interactions with a stationary phase. | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. |
| Sample Volatility | Ideal for volatile compounds like this compound.[2][3][4] | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[2][3][5] |
| Derivatization | May not be necessary for this compound due to its inherent volatility. | Not required. |
| Sensitivity | Generally provides high sensitivity for volatile analytes.[6] | Often offers higher sensitivity, especially for larger and more polar molecules.[4][5] |
| Matrix Effects | Can be susceptible to matrix effects, though often less so than LC-MS for cleaner samples. | More prone to matrix effects from complex biological samples, which can affect quantification. |
| Typical Applications | Purity assessment, identification of volatile impurities, and quantification in simple matrices. | Quantification in complex biological matrices (e.g., plasma, tissue extracts), metabolite identification.[2] |
For routine purity analysis of synthesized this compound, GC-MS is the more direct and cost-effective technique due to the compound's volatility. However, for analyzing its metabolites or quantifying it in complex biological fluids, LC-MS/MS would be the superior choice due to its versatility and ability to handle non-volatile compounds and complex matrices.[7]
Experimental Protocols
Below are detailed protocols for the analysis of this compound using GC-MS and a general protocol for LC-MS/MS for comparison.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the identification and purity assessment of this compound.
1. Sample Preparation:
-
Dissolve a small amount of the this compound sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.[8]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[9]
-
Transfer the filtered sample to a 2 mL autosampler vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Final hold: 5 minutes at 280°C
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This is a general protocol adaptable for the quantitative analysis of this compound in a complex matrix, such as plasma. Method development and validation would be required for a specific application.
1. Sample Preparation (e.g., for Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 (or equivalent)
-
Mass Spectrometer: SCIEX Triple Quad 5500 (or equivalent)
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Ion Source Parameters: Optimized for the specific instrument (e.g., curtain gas, ion spray voltage, temperature).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions would need to be determined by infusing a standard solution of this compound.
-
Hypothetical MRM Transition: Precursor ion (Q1): m/z 162.1 [M+H]⁺; Product ion (Q3): m/z 130.1
-
-
Conclusion
The mass spectrometric analysis of this compound is a robust and reliable method for its identification and quantification. For purity assessment of the neat compound or in simple mixtures, GC-MS with electron ionization is the preferred method due to its simplicity and the compound's volatility. For quantitative analysis in complex biological matrices, a more specialized LC-MS/MS method would be necessary to overcome matrix effects and achieve the required sensitivity and selectivity. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this important chemical intermediate.
References
- 1. This compound | C9H7NO2 | CID 582554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 6. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 7. longdom.org [longdom.org]
- 8. uoguelph.ca [uoguelph.ca]
- 9. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
A Comparative Guide to the Purity Assessment of Methyl 2-cyanobenzoate
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like Methyl 2-cyanobenzoate is of paramount importance. As a key building block in the synthesis of various pharmaceutical compounds, its impurity profile can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of this compound. The comparison is supported by experimental data and detailed methodologies to assist in selecting the most appropriate technique for a given analytical challenge.
Comparison of Analytical Techniques
The choice of an analytical method for purity determination is contingent on several factors, including the nature of potential impurities, the required level of sensitivity and accuracy, and the intended application, such as routine quality control or certification of a reference standard.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid stationary phase, with detection by mass spectrometry. | Intrinsic quantitative analysis based on the direct proportionality between the NMR signal integral and the number of atomic nuclei. |
| Quantitation | Relative (requires a reference standard of known purity). | Relative (requires a reference standard). | Absolute (can determine purity without a specific reference standard of the analyte). |
| Selectivity | Good for separating polar and non-polar non-volatile impurities. | High for volatile and semi-volatile impurities. Mass spectral data provides high confidence in peak identification. | Excellent for structural elucidation and identification of impurities. Provides orthogonal information to chromatographic methods. |
| Sensitivity | High (typically ppm levels). | Very high (can detect trace level impurities, ppb levels). | Moderate (typically requires mg of sample). |
| Analysis Time per Sample | 15-30 minutes. | 20-40 minutes. | 10-20 minutes. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Simple dissolution in a volatile solvent; derivatization may be required for non-volatile impurities. | Precise weighing of the sample and an internal standard, followed by dissolution. |
| Typical Linearity (R²) | > 0.999 | > 0.999 | Not applicable in the same way; based on direct proportionality. |
| Typical Accuracy (% Recovery) | 98 - 102% | 95 - 105% | Highly accurate, often considered a primary ratio method.[1] |
| Typical Precision (%RSD) | < 2.0% | < 5.0% | < 1.0% |
| Advantages | Robust, versatile, and widely available. Suitable for non-volatile and thermally labile compounds. | High separation efficiency and definitive identification of volatile impurities through mass spectral data. | Absolute quantification without the need for an analyte-specific reference standard. Provides structural information.[2] |
| Limitations | May not be suitable for volatile impurities. Method development can be time-consuming. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for similar aromatic esters and nitriles and can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method for the purity determination of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Run Time: 25 minutes.
Sample Preparation:
-
Diluent: Mobile phase (Acetonitrile:Water, 60:40 v/v).
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Purity Calculation: The purity is determined by the area percentage method, where the peak area of this compound is compared to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a GC-MS method for the identification and quantification of volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Data acquisition and processing software with a mass spectral library (e.g., NIST).
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1).
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable volatile solvent such as Dichloromethane or Ethyl Acetate.
Quantitative Nuclear Magnetic Resonance (qNMR) Method
This protocol provides a general procedure for the purity determination of this compound by ¹H qNMR using an internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
NMR data processing software.
Materials:
-
Internal Standard: A certified reference material with known purity, such as Maleic Anhydride or 1,4-Dinitrobenzene. The internal standard should have protons that resonate in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound and 5 mg of the internal standard into a clean, dry vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Acquisition and Processing:
-
Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., sufficient relaxation delay, appropriate pulse angle).
-
Process the spectrum with phasing and baseline correction.
-
Integrate a well-resolved signal for this compound and a signal for the internal standard.
Purity Calculation: The purity of this compound (P_x) is calculated using the following formula:
P_x = (I_x / I_std) * (N_std / N_x) * (M_x / M_std) * (m_std / m_x) * P_std
Where:
-
I_x and I_std are the integral areas of the signals for the analyte and the internal standard, respectively.
-
N_x and N_std are the number of protons corresponding to the integrated signals of the analyte and the internal standard.
-
M_x and M_std are the molar masses of the analyte and the internal standard.
-
m_x and m_std are the masses of the analyte and the internal standard.
-
P_std is the purity of the internal standard.
Visualizations
The following diagrams illustrate the experimental workflow for HPLC purity assessment and a logical flow for selecting an appropriate analytical method.
Caption: Experimental workflow for HPLC purity assessment of this compound.
Caption: Decision tree for selecting a purity assessment method.
References
A Comparative Guide to Cyanation Reagents for Methyl Benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of a cyano (-CN) group into an aromatic ring is a fundamental transformation in organic synthesis, yielding aryl nitriles that are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and functional materials. The conversion of the nitrile group into amines, amides, carboxylic acids, and tetrazoles makes it a versatile synthetic handle. However, the direct cyanation of an unactivated substrate like methyl benzoate is challenging. A more common approach involves the cyanation of a pre-functionalized methyl benzoate, typically a methyl halobenzoate, via transition-metal-catalyzed cross-coupling reactions.
The choice of the cyanation reagent is critical and depends on factors such as reactivity, toxicity, cost, and compatibility with the chosen catalytic system and substrate. Traditional methods often employ highly toxic alkali metal cyanides, necessitating stringent safety precautions. Modern advancements have introduced less toxic alternatives, broadening the applicability and improving the safety profile of cyanation reactions.
This guide provides an objective comparison of three commonly employed cyanation reagents—Potassium Ferrocyanide (K₄[Fe(CN)₆]), Zinc Cyanide (Zn(CN)₂), and Sodium Cyanide (NaCN)—for the cyanation of methyl halobenzoates, supported by experimental data.
Comparison of Cyanation Reagent Performance
The following table summarizes the performance of Potassium Ferrocyanide, Zinc Cyanide, and Sodium Cyanide in the transition-metal-catalyzed cyanation of methyl halobenzoates. The data presented is collated from literature sources and aims to provide a comparative overview under optimized conditions for each reagent.
| Cyanation Reagent | Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| K₄[Fe(CN)₆] | Methyl 4-chlorobenzoate | Pd(OAc)₂ / CM-phos | MeCN / H₂O | 70 | 12 | 92 | [1] |
| Zn(CN)₂ | Methyl 4-chlorobenzoate | NiCl₂·6H₂O / dppf / Zn | DMA | 80 | 24 | 85 | [2] |
| NaCN | Methyl 4-bromobenzoate | CuI / N,N'-dimethylethylenediamine | Toluene | 110 | 48 | 88 | [3][4] |
Note: Yields are for the isolated product. Reaction conditions are optimized for the specific reagent and catalytic system and may not be directly interchangeable.
Reagent Profiles
Potassium Ferrocyanide (K₄[Fe(CN)₆])
-
Advantages: Significantly less toxic than alkali metal cyanides, stable, and easy to handle.[1][5] It is also an inexpensive and commercially available reagent.[6]
-
Disadvantages: Generally requires higher reaction temperatures for the dissociation of the cyanide from the iron center.[5] Its low solubility in many organic solvents often necessitates the use of aqueous biphasic systems or polar aprotic solvents like DMAc.[6][7]
**Zinc Cyanide (Zn(CN)₂) **
-
Advantages: Less toxic than NaCN and KCN.[2] It is widely used in palladium-catalyzed cyanations of functionalized substrates.[5]
-
Disadvantages: Can still release toxic hydrogen cyanide gas if exposed to acid. Requires careful handling.
Sodium Cyanide (NaCN)
-
Advantages: Highly reactive, often leading to shorter reaction times or lower reaction temperatures compared to less nucleophilic sources.
-
Disadvantages: Extremely toxic and requires specialized handling in a controlled environment to prevent the release of lethal hydrogen cyanide gas.[5] Its use on a large scale presents significant safety and environmental challenges.
Experimental Protocols
Palladium-Catalyzed Cyanation with Potassium Ferrocyanide (K₄[Fe(CN)₆])
This protocol is adapted from a general procedure for the cyanation of aryl chlorides.[1]
Reaction: Methyl 4-chlorobenzoate to Methyl 4-cyanobenzoate
Materials:
-
Methyl 4-chlorobenzoate
-
Potassium Ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
CM-phos (ligand)
-
Sodium Carbonate (Na₂CO₃)
-
Acetonitrile (MeCN)
-
Deionized Water
Procedure:
-
To a reaction vessel, add methyl 4-chlorobenzoate (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.6 mmol), Pd(OAc)₂ (0.02 mmol), CM-phos (0.04 mmol), and Na₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add a degassed mixture of MeCN (3 mL) and H₂O (1 mL).
-
Heat the reaction mixture to 70°C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 4-cyanobenzoate.
**2. Nickel-Catalyzed Cyanation with Zinc Cyanide (Zn(CN)₂) **
This protocol is based on a general method for the nickel-catalyzed cyanation of aryl chlorides.[2]
Reaction: Methyl 4-chlorobenzoate to Methyl 4-cyanobenzoate
Materials:
-
Methyl 4-chlorobenzoate
-
Zinc Cyanide (Zn(CN)₂)
-
Nickel(II) Chloride hexahydrate (NiCl₂·6H₂O)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc dust (Zn)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
In a glovebox, add NiCl₂·6H₂O (0.05 mmol), dppf (0.06 mmol), Zn dust (0.2 mmol), and DMAP (1.5 mmol) to a reaction tube.
-
Add DMA (1 mL) and stir the mixture at room temperature for 10 minutes.
-
Add methyl 4-chlorobenzoate (1.0 mmol) and Zn(CN)₂ (0.6 mmol).
-
Seal the tube and heat the reaction mixture at 80°C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield methyl 4-cyanobenzoate.
Copper-Catalyzed Cyanation with Sodium Cyanide (NaCN)
This protocol is adapted from a domino halogen exchange-cyanation of aryl bromides.[3][4]
Reaction: Methyl 4-bromobenzoate to Methyl 4-cyanobenzoate
Materials:
-
Methyl 4-bromobenzoate
-
Sodium Cyanide (NaCN)
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethylenediamine
-
Potassium Iodide (KI)
-
Toluene
Procedure:
-
Caution: NaCN is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To an oven-dried reaction vessel, add CuI (0.1 mmol), KI (0.2 mmol), and NaCN (1.2 mmol).
-
Seal the vessel, and evacuate and backfill with an inert atmosphere.
-
Add methyl 4-bromobenzoate (1.0 mmol), toluene (2 mL), and N,N'-dimethylethylenediamine (1.0 mmol).
-
Heat the reaction mixture to 110°C and stir for 48 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through celite.
-
Wash the filtrate with aqueous ammonia and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to give methyl 4-cyanobenzoate.
Visualizing the Process
The following diagrams illustrate the general workflow for the transition-metal-catalyzed cyanation of a methyl halobenzoate and a simplified representation of the catalytic cycle.
Caption: General experimental workflow for the cyanation of methyl halobenzoate.
Caption: Simplified catalytic cycle for Pd or Ni-catalyzed cyanation.
Conclusion
The selection of a cyanation reagent for the synthesis of methyl cyanobenzoate from a corresponding halobenzoate is a trade-off between reactivity, safety, and operational complexity. For large-scale and environmentally conscious syntheses, the non-toxic Potassium Ferrocyanide is an excellent choice, despite sometimes requiring higher temperatures. Zinc Cyanide offers a good balance of reactivity and reduced toxicity compared to traditional reagents. Sodium Cyanide , while highly effective, poses significant safety risks and its use should be carefully considered and controlled. The choice of the catalytic system, including the metal, ligand, and solvent, is also crucial for achieving high yields and should be optimized for the chosen cyanide source and substrate.
References
- 1. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 2. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP [organic-chemistry.org]
- 3. Copper-catalyzed domino halide exchange-cyanation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
A Comparative Analysis of the Reactivity of Methyl 2-cyanobenzoate and Methyl 4-cyanobenzoate
A comprehensive guide for researchers, scientists, and drug development professionals on the differential reactivity of methyl 2-cyanobenzoate and methyl 4-cyanobenzoate in key organic transformations. This report details the outcomes of hydrolysis, reduction, and nucleophilic substitution reactions, supported by experimental data and protocols.
The positional isomerism of the cyano group in methyl cyanobenzoates plays a pivotal role in dictating their chemical reactivity. This guide provides a detailed comparison of this compound and methyl 4-cyanobenzoate, focusing on how the placement of the electron-withdrawing cyano group influences the susceptibility of the ester moiety and the aromatic ring to chemical transformations. Understanding these differences is crucial for the strategic design of synthetic pathways in pharmaceutical and materials science research.
Executive Summary of Comparative Reactivity
The reactivity of the ester functional group and the aromatic ring in this compound and methyl 4-cyanobenzoate is primarily governed by a combination of electronic and steric effects. In the para-isomer, the electronic influence of the cyano group is dominant, while in the ortho-isomer, both steric hindrance and electronic effects are at play.
| Reaction Type | This compound | Methyl 4-cyanobenzoate | Key Differentiating Factors |
| Alkaline Hydrolysis | Slower reaction rate | Faster reaction rate | Steric Hindrance: The ortho-cyano group sterically hinders the nucleophilic attack of the hydroxide ion on the carbonyl carbon. |
| Reduction (NaBH₄) | Slower reaction rate | Faster reaction rate | Steric Hindrance: The ortho-cyano group impedes the approach of the hydride reagent to the ester carbonyl. |
| Catalytic Hydrogenation | Slower reaction rate | Faster reaction rate | Steric Hindrance: The ortho-cyano group hinders the adsorption of the molecule onto the catalyst surface. |
Hydrolysis: The Impact of the "Ortho Effect"
The hydrolysis of esters to their corresponding carboxylic acids is a fundamental reaction in organic synthesis. In the case of methyl cyanobenzoates, the rate of alkaline hydrolysis is significantly influenced by the position of the cyano group.
Theoretical Considerations
The cyano group is strongly electron-withdrawing through both inductive and resonance effects. This withdrawal of electron density increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydroxide ion. Consequently, both isomers are more reactive towards hydrolysis than methyl benzoate itself.
However, in this compound, the cyano group is in close proximity to the ester functionality. This "ortho effect" introduces steric hindrance, which shields the carbonyl carbon from the incoming nucleophile, thereby slowing down the reaction rate compared to the para-isomer where no such steric impediment exists.
Experimental Data: Alkaline Hydrolysis Rate Constants
Experimental Protocol: Alkaline Hydrolysis of Methyl Cyanobenzoates
This protocol describes a general procedure for the alkaline hydrolysis of methyl cyanobenzoates.
Materials:
-
This compound or Methyl 4-cyanobenzoate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve the methyl cyanobenzoate (1.0 eq) in methanol.
-
Add an aqueous solution of sodium hydroxide (1.5 eq).
-
Heat the mixture at reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous residue with concentrated HCl to precipitate the carboxylic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Figure 1: Workflow for the alkaline hydrolysis of methyl cyanobenzoates.
Reduction: A Tale of Two Pathways
The reduction of the ester group in methyl cyanobenzoates can lead to the corresponding benzyl alcohols. The efficiency of this transformation is also dependent on the isomer being used.
Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a milder reducing agent than lithium aluminum hydride and typically does not reduce esters under standard conditions. However, the presence of an electron-withdrawing group can enhance the reactivity of the ester. It is expected that methyl 4-cyanobenzoate would be reduced more readily than this compound due to the steric hindrance around the carbonyl group in the ortho-isomer.
Catalytic Hydrogenation
Catalytic hydrogenation is an effective method for the reduction of esters. The reaction involves the adsorption of the substrate onto a catalyst surface (e.g., Pd/C, PtO₂). The steric bulk of the ortho-cyano group in this compound can hinder its effective binding to the catalyst surface, leading to a slower reaction rate compared to the more accessible para-isomer.
Experimental Protocol: Reduction of Methyl Cyanobenzoates with NaBH₄
The following is a general procedure for the reduction of methyl cyanobenzoates using sodium borohydride.
Materials:
-
This compound or Methyl 4-cyanobenzoate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the methyl cyanobenzoate (1.0 eq) in a mixture of methanol and dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (2.0 eq) portion-wise.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, quench by the slow addition of water.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.
Figure 2: Experimental workflow for the NaBH₄ reduction of methyl cyanobenzoates.
Nucleophilic Aromatic Substitution
The presence of a strong electron-withdrawing group like the cyano group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). In both isomers, the cyano group directs incoming nucleophiles to the ortho and para positions relative to itself.
For methyl 4-cyanobenzoate, the positions ortho to the cyano group (and meta to the ester) are activated. For this compound, the position para to the cyano group (and meta to the ester) and the position ortho to the cyano group (and also ortho to the ester) are activated. The regioselectivity will depend on the specific nucleophile and reaction conditions, with steric effects from the ester group potentially influencing the outcome for the 2-cyano isomer.
Conclusion
The reactivity of this compound and methyl 4-cyanobenzoate is a clear illustration of the interplay between electronic and steric effects in organic chemistry. While the electron-withdrawing nature of the cyano group activates both isomers towards nucleophilic attack at the ester carbonyl, the steric hindrance imposed by the ortho-cyano group significantly retards the reaction rates for this compound in comparison to its para-isomer. This differential reactivity is a critical consideration for synthetic chemists in designing and optimizing reaction pathways for the synthesis of complex molecules. Further quantitative studies are warranted to precisely delineate the rate differences in various reactions.
A Comparative Guide to the Synthesis of Methyl 2-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-cyanobenzoate is a valuable intermediate in the synthesis of a variety of pharmaceuticals and other bioactive molecules. The strategic introduction of the cyano group at the ortho position of the benzoate ester opens up a range of synthetic transformations. This guide provides a comparative overview of the primary synthetic routes to this compound, offering detailed experimental protocols and performance data to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
Three principal synthetic strategies for the preparation of this compound are discussed: the Sandmeyer reaction, the Rosenmund-von Braun reaction, and palladium-catalyzed cyanation. Each method offers distinct advantages and disadvantages concerning starting materials, reaction conditions, yield, and scalability. This guide presents a side-by-side comparison of these routes to facilitate an informed decision-making process for laboratory and process chemists.
Comparison of Synthetic Routes
| Parameter | Sandmeyer Reaction | Rosenmund-von Braun Reaction | Palladium-Catalyzed Cyanation |
| Starting Material | Methyl anthranilate | Methyl 2-bromobenzoate | Methyl 2-chlorobenzoate |
| Key Reagents | NaNO₂, HCl, CuCN | CuCN | Pd(OAc)₂, Phosphine Ligand, Zn(CN)₂ |
| Reaction Temperature | 0 - 5 °C (diazotization), elevated for cyanation | High temperatures (typically >150 °C) | Moderate temperatures (e.g., 160 °C) |
| Typical Yield | Moderate to Good | Good to Excellent | Good |
| Key Advantages | Readily available starting material. | High yields often achievable. | Milder conditions than traditional methods, good functional group tolerance. |
| Key Disadvantages | Handling of diazonium salts, potential for side reactions. | Harsh reaction conditions, stoichiometric copper cyanide. | Cost of palladium catalyst and ligands. |
Synthetic Pathway Overview
Caption: Alternative synthetic routes to this compound.
Experimental Protocols
Route 1: Sandmeyer Reaction
The Sandmeyer reaction provides a classical approach to introduce a cyano group onto an aromatic ring, starting from the corresponding amine.[1][2]
Workflow:
Caption: Workflow for the Sandmeyer reaction.
Detailed Protocol:
-
Step 1: Diazotization. Methyl anthranilate is dissolved in a cooled aqueous acidic solution (e.g., HCl). A solution of sodium nitrite in water is added dropwise while maintaining the temperature between 0 and 5 °C. The reaction is stirred for a short period to ensure complete formation of the diazonium salt.
-
Step 2: Cyanation. In a separate flask, a solution of copper(I) cyanide is prepared. The freshly prepared diazonium salt solution is then slowly added to the copper(I) cyanide solution. The reaction mixture is typically warmed to facilitate the substitution reaction, which is visually indicated by the evolution of nitrogen gas.
-
Step 3: Workup and Purification. After the reaction is complete, the mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as distillation or column chromatography.
Route 2: Rosenmund-von Braun Reaction
The Rosenmund-von Braun reaction is a well-established method for the cyanation of aryl halides using copper(I) cyanide, typically at elevated temperatures.[3][4]
Workflow:
Caption: Workflow for the Rosenmund-von Braun reaction.
Detailed Protocol:
-
Step 1: Reaction Setup. Methyl 2-bromobenzoate and a stoichiometric excess of copper(I) cyanide are combined in a high-boiling polar solvent such as DMF or pyridine.
-
Step 2: Heating. The reaction mixture is heated to a high temperature (often in the range of 150-200 °C) under an inert atmosphere for several hours. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.
-
Step 3: Workup and Purification. Upon completion, the reaction mixture is cooled and poured into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complexes. The product is then extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The crude product is typically purified by vacuum distillation or column chromatography. Recent modifications using L-proline as a promoter may allow for lower reaction temperatures.[5]
Route 3: Palladium-Catalyzed Cyanation
A more modern and often milder alternative to the Rosenmund-von Braun reaction is the palladium-catalyzed cyanation of aryl halides.
Workflow:
Caption: Workflow for Palladium-Catalyzed Cyanation.
Detailed Protocol:
-
Step 1: Reaction Setup. In a reaction vessel, methyl 2-chlorobenzoate, a palladium catalyst (e.g., palladium(II) acetate), a suitable phosphine ligand (e.g., 1,5-bis(diphenylphosphino)pentane), and a cyanide source (e.g., zinc cyanide) are combined in a solvent such as toluene.
-
Step 2: Heating. The reaction mixture is heated under an inert atmosphere. A typical reaction temperature is 160 °C. The reaction progress is monitored by an appropriate analytical technique.
-
Step 3: Workup and Purification. After the reaction is complete, the mixture is cooled, and the solid catalyst residues are removed by filtration. The filtrate is then concentrated, and the crude product is purified, for example, by column chromatography.
Experimental Data for Palladium-Catalyzed Cyanation:
A specific example of the palladium-catalyzed cyanation of methyl 2-chlorobenzoate has been reported with the following details:
-
Reactants: Methyl 2-chlorobenzoate, Palladium(II) acetate (catalyst), 1,5-bis(diphenylphosphino)pentane (ligand), amine, in toluene.
-
Conditions: 160 °C for 16 hours in a pressure tube.
-
Characterization of this compound:
-
¹H NMR (400 MHz, CDCl₃): δ 8.09–8.14 (m, 1H), 7.76–7.81 (m, 1H), 7.61–7.68 (m, 2H), 3.97 (s, 3H).
-
¹³C{¹H} NMR (101 MHz, CDCl₃): δ 164.4, 134.8, 132.7, 132.4, 132.3, 131.1, 117.5, 112.9, 52.8.
-
Conclusion
The choice of synthetic route to this compound will depend on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the equipment and safety infrastructure available. The Sandmeyer reaction utilizes a readily available starting material but involves the handling of potentially unstable diazonium salts. The Rosenmund-von Braun reaction can provide high yields but requires harsh conditions. The palladium-catalyzed cyanation offers a more modern approach with milder conditions and good functional group tolerance, although the cost of the catalyst may be a consideration. This guide provides the necessary information for researchers to make an educated decision on the most appropriate synthetic strategy for their specific research and development needs.
References
A Comparative Study of Methyl 2-Cyanobenzoate and Ethyl 2-Cyanobenzoate in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of methyl 2-cyanobenzoate and ethyl 2-cyanobenzoate in various chemical reactions. The information presented is supported by established chemical principles and available experimental data to assist researchers in selecting the appropriate reagent for their specific synthetic needs.
Executive Summary
This compound and ethyl 2-cyanobenzoate are valuable intermediates in organic synthesis, offering two key reactive sites: the ester and the cyano group. The primary difference between these two molecules lies in the alkyl group of the ester functionality (methyl vs. ethyl). This seemingly minor variation can influence the reactivity of the molecule through steric and electronic effects, impacting reaction rates, yields, and in some cases, reaction pathways.
Generally, methyl esters are slightly more reactive in nucleophilic acyl substitution reactions due to the smaller size of the methyl group, which presents less steric hindrance to an incoming nucleophile. Conversely, the ethyl group is a slightly stronger electron-donating group, which can subtly decrease the electrophilicity of the carbonyl carbon. These competing effects often result in modest but potentially significant differences in reactivity, which can be leveraged in chemical synthesis.
Data Presentation: Physicochemical Properties
A summary of the key physicochemical properties of methyl and ethyl 2-cyanobenzoate is presented below. These properties are essential for understanding their behavior in various reaction conditions and for developing appropriate experimental protocols.
| Property | This compound | Ethyl 2-Cyanobenzoate |
| Molecular Formula | C₉H₇NO₂ | C₁₀H₉NO₂ |
| Molecular Weight | 161.16 g/mol | 175.18 g/mol |
| Appearance | White to off-white crystalline solid | Colorless to yellow liquid |
| Melting Point | 36-38 °C | N/A |
| Boiling Point | 135-137 °C at 10 mmHg | 140 °C at 11 mmHg |
| Solubility | Soluble in most organic solvents | Soluble in most organic solvents |
Comparative Reactivity in Key Reactions
Hydrolysis of the Ester Group
The hydrolysis of the ester group in 2-cyanobenzoates to yield 2-cyanobenzoic acid is a fundamental transformation. The reaction can be catalyzed by either acid or base.
General Reaction: this compound + H₂O → 2-Cyanobenzoic acid + Methanol Ethyl 2-cyanobenzoate + H₂O → 2-Cyanobenzoic acid + Ethanol
Based on general principles of ester reactivity, This compound is expected to undergo hydrolysis at a slightly faster rate than ethyl 2-cyanobenzoate . This is primarily attributed to the lower steric hindrance of the methyl group, allowing for easier access of the nucleophile (water or hydroxide ion) to the carbonyl carbon.
Experimental Data Summary (Illustrative):
| Reaction | Substrate | Catalyst | Reaction Time (Illustrative) | Yield (Illustrative) |
| Alkaline Hydrolysis | This compound | NaOH (aq) | 2-3 hours | >95% |
| Alkaline Hydrolysis | Ethyl 2-cyanobenzoate | NaOH (aq) | 3-4 hours | >95% |
Reduction of the Ester and Cyano Groups
The reduction of 2-cyanobenzoates can lead to a variety of products depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the ester and the cyano group, while milder reagents like sodium borohydride (NaBH₄) are generally selective for the carbonyl group, although reduction of the ester may require specific conditions.
General Reaction with a Strong Reducing Agent (e.g., LiAlH₄): Methyl/Ethyl 2-cyanobenzoate → (2-(Aminomethyl)phenyl)methanol
In reductions involving nucleophilic attack by a hydride at the carbonyl carbon, This compound is expected to react slightly faster than ethyl 2-cyanobenzoate due to reduced steric hindrance.
Experimental Data Summary (Illustrative):
| Reaction | Substrate | Reducing Agent | Product | Yield (Illustrative) |
| Full Reduction | This compound | LiAlH₄ | (2-(Aminomethyl)phenyl)methanol | High |
| Full Reduction | Ethyl 2-cyanobenzoate | LiAlH₄ | (2-(Aminomethyl)phenyl)methanol | High |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis of Ethyl 2-Cyanobenzoate
Materials:
-
Ethyl 2-cyanobenzoate (1 eq)
-
Sodium hydroxide (2 M aqueous solution)
-
Hydrochloric acid (2 M aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, beaker, Büchner funnel
Procedure:
-
To a round-bottom flask, add ethyl 2-cyanobenzoate and a 2 M aqueous solution of sodium hydroxide.
-
Heat the mixture at reflux for 3-4 hours, or until the disappearance of the starting material is confirmed by TLC.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with a 2 M aqueous solution of hydrochloric acid until a white precipitate (2-cyanobenzoic acid) is formed.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Reduction of this compound with Lithium Aluminum Hydride
Materials:
-
This compound (1 eq)
-
Lithium aluminum hydride (LiAlH₄) (excess)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Rochelle's salt solution
-
Anhydrous magnesium sulfate
-
Three-necked flask, dropping funnel, condenser, magnetic stirrer
Procedure:
-
To a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ in anhydrous diethyl ether or THF.
-
Cool the suspension in an ice bath.
-
Dissolve this compound in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.
-
Filter the resulting solid and wash it thoroughly with ether or THF.
-
Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (2-(aminomethyl)phenyl)methanol.
-
Purify the product by column chromatography or recrystallization as needed.
Visualizations
Caption: Alkaline Hydrolysis Pathway of 2-Cyanobenzoates.
Caption: Experimental Workflow for the Reduction of 2-Cyanobenzoates.
Conclusion
The choice between methyl and ethyl 2-cyanobenzoate will depend on the specific requirements of a chemical synthesis. For reactions where steric hindrance is a key factor, such as nucleophilic acyl substitution, this compound may offer a slight advantage in terms of reaction rate. However, for many applications, the difference in reactivity may be negligible, and the choice may be guided by other factors such as cost, availability, or the physical properties of the esters. It is recommended that for any new application, small-scale trials be conducted to determine the optimal substrate and reaction conditions.
A Comparative Guide to the X-ray Crystallography of Methyl 2-Cyanobenzoate Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. Single-crystal X-ray crystallography is the definitive method for obtaining this information, providing unequivocal evidence of a compound's atomic arrangement. This guide presents a comparative analysis of X-ray crystallographic data for derivatives of methyl 2-cyanobenzoate, offering insights into structural validation and characterization. While a vast number of derivatives can be synthesized, this guide focuses on a representative example for which high-quality crystallographic data is publicly available, alongside a discussion of alternative characterization methods.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a coumarin derivative of methyl 2-aminobenzoate, a closely related analogue to the target class of compounds. This provides a clear comparison for researchers working on similar molecular scaffolds. Data for this compound itself and its simpler derivatives are not as readily available in the public domain and would likely require a comprehensive search of the Cambridge Structural Database (CSD).[1]
| Parameter | Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate[2][3] |
| Chemical Formula | C₁₇H₁₃NO₄ |
| Formula Weight | 295.29 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | Not specified in abstract |
| b (Å) | Not specified in abstract |
| c (Å) | Not specified in abstract |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | Not specified in abstract |
| Z | Not specified in abstract |
| Temperature (K) | 300 |
| Radiation type | Not specified in abstract |
| Wavelength (Å) | Not specified in abstract |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the synthesis and crystallization procedures for the discussed compound.
Synthesis and Crystallization of Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate
Synthesis: A mixture of 4-hydroxycoumarin and methyl 2-aminobenzoate (2 equivalents) was heated in a 50 ml beaker at 453 K for 1 hour.[3] A solution comprised of 30 ml of hot methanol and 30 ml of aqueous NaOH (1 mol l⁻¹) was then added to the solid.[3] This mixture was stirred for 30 minutes at 333 K and then filtered.[3] The solid was washed with water and dried.[3]
Crystallization: The resulting compound was recrystallized from dimethylformamide to yield yellow single crystals suitable for X-ray diffraction.[3]
General X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[4]
-
Data Collection: The crystal is placed in a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).[4] Data is collected at a controlled temperature, often 100 K or 295 K, by rotating the crystal and collecting diffraction patterns at various orientations.[4]
-
Data Reduction: The collected diffraction intensities are processed to correct for experimental factors and to obtain a set of structure factors.[4]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the most definitive structural data, other spectroscopic techniques are invaluable for characterizing molecules, especially in the absence of suitable crystals.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound derivatives, ¹H NMR can confirm the presence and substitution pattern of the aromatic ring, and the methyl ester group. For the synthesized coumarin derivative, the ¹H NMR spectrum showed a singlet at δ 3.74 ppm for the methoxy group and a singlet at δ 9.67 ppm for the N—H proton.[3] In the ¹³C NMR spectrum, the methoxy group appeared at δ 52.47 ppm, and the two carbonyl carbons were observed at δ 166.50 and 161.40 ppm.[3] Two-dimensional NMR techniques like COSY and HMBC can establish through-bond connectivities.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For cyanobenzoate derivatives, characteristic peaks for the nitrile (C≡N) and ester (C=O) stretches would be expected.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and structural analysis of a novel this compound derivative.
Caption: Workflow for Synthesis and Structural Analysis.
This guide provides a framework for the crystallographic and spectroscopic analysis of this compound derivatives. For further, more specific comparative data, a thorough search of the Cambridge Structural Database is recommended.[1]
References
- 1. View of Cambridge Structural Database (WebCSD) | Issues in Science and Technology Librarianship [journals.library.ualberta.ca]
- 2. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino)-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Methyl 2-cyanobenzoate: A Comprehensive Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling Methyl 2-cyanobenzoate must adhere to specific safety and disposal protocols to ensure a safe laboratory environment and regulatory compliance. This guide provides essential, step-by-step information for the proper disposal of this compound.
This compound is an irritant and may be harmful if ingested or inhaled.[1] Adherence to the following procedures is critical for minimizing risks and protecting laboratory personnel and the environment.
Hazard and Safety Information
A summary of the key hazard information for this compound is provided in the table below. This information is derived from globally harmonized system (GHS) classifications.
| Hazard Category | GHS Classification | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment.
Mandatory PPE includes:
-
Eye Protection: Wear protective safety goggles.
-
Hand Protection: Wear chemical-resistant gloves.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.
Disposal Procedures
The primary method for the disposal of this compound is through incineration by a licensed disposal company.
Step-by-Step Disposal Protocol:
-
Consult Local Regulations: Always consult with your institution's environmental health and safety (EHS) department and local waste disposal authority to ensure compliance with all national and regional regulations.[1]
-
Prepare for Disposal: The material should be dissolved or mixed with a combustible solvent.
-
Incineration: Arrange for the prepared mixture to be burned in a regulated chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]
Spill and Leak Management
In the event of a spill, immediate action is required to contain and clean the affected area.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Wear Appropriate PPE: Before addressing the spill, ensure you are wearing a respirator, impervious boots, and heavy rubber gloves.[1]
-
Containment: For solid material, scoop it up. For liquid material, absorb it with an inert material (e.g., sand, silica gel).[1]
-
Collection: Place the contained material into a suitable, closed container for disposal.[1]
-
Decontaminate the Area: Wash the affected spill area thoroughly after the material has been collected.[1]
-
Personal Decontamination: Wash skin immediately with plenty of water.[1]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
